Product packaging for 2-Fluoro-6-isopropoxyphenylboronic acid(Cat. No.:CAS No. 870777-17-6)

2-Fluoro-6-isopropoxyphenylboronic acid

Cat. No.: B1368682
CAS No.: 870777-17-6
M. Wt: 198 g/mol
InChI Key: WVAMTUDWTJMGSG-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BFO3 B1368682 2-Fluoro-6-isopropoxyphenylboronic acid CAS No. 870777-17-6

Properties

IUPAC Name

(2-fluoro-6-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMTUDWTJMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584540
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-17-6
Record name B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Within this vital class of compounds, 2-Fluoro-6-isopropoxyphenylboronic acid (CAS: 870777-17-6) represents a structurally significant building block. The strategic placement of a fluorine atom and an isopropoxy group ortho to the boronic acid moiety imparts unique electronic and steric properties. The fluorine atom, a moderate ortho-directing group, can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The bulky isopropoxy group provides steric hindrance that can control rotational isomerism (atropisomerism) in the resulting biaryl products, a critical consideration in drug design. This guide provides a comprehensive overview of a robust synthetic strategy for this valuable compound, grounded in the principles of directed ortho metalation.

Synthetic Strategy: Directed ortho Metalation (DoM)

The most reliable and regioselective method for preparing this compound is through a directed ortho metalation (DoM) or lithiation-borylation sequence. This strategy leverages the ability of heteroatom-containing functional groups to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.

In this specific synthesis, both the fluorine and isopropoxy groups on the starting material, 1-fluoro-3-isopropoxybenzene, can act as directed metalation groups (DMGs). The organolithium reagent complexes with the Lewis basic oxygen or fluorine atom, leading to a significant increase in the kinetic acidity of the nearby C-H bonds. Deprotonation occurs regioselectively at the C2 position, situated between the two directing groups, due to their synergistic activating effect. The resulting aryllithium intermediate is then "quenched" by an electrophilic boron source, typically a trialkyl borate, to form a boronate ester. Subsequent acidic hydrolysis liberates the desired boronic acid.

Logical Workflow for Synthesis

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation (Quench) cluster_2 Step 3: Hydrolysis A 1-Fluoro-3-isopropoxybenzene (Starting Material) C 2-Lithio-1-fluoro-3-isopropoxybenzene (Aryllithium Intermediate) A->C Deprotonation B n-Butyllithium (n-BuLi) in THF, -78°C B->A Base E Intermediate Borate Ester C->E Electrophilic Quench D Triisopropyl Borate (Electrophile) D->C G This compound (Final Product) E->G Acidic Workup F Aqueous Acid (e.g., HCl) F->E

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-Fluoro-6-

An In-Depth Technical Guide to the NMR Spectroscopy of 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Fluoro-6-isopropoxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the anticipated ¹H and ¹³C NMR spectra. While experimental data for this specific molecule is not publicly available, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is crucial for structural elucidation, purity assessment, and quality control in synthetic chemistry.

Introduction to the Structural and Spectroscopic Characteristics

This compound (CAS 870777-17-6) is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The molecule's functionality is dictated by three key substituents on the phenyl ring: a fluorine atom, an isopropoxy group, and a boronic acid moiety. Each of these groups exerts distinct electronic effects that influence the chemical environment of the aromatic protons and carbons, resulting in a unique and predictable NMR fingerprint.

The fluorine atom, being highly electronegative, will exert a strong inductive effect and will also participate in through-space coupling with nearby protons and carbons. The isopropoxy group is an electron-donating group, which will influence the chemical shifts of the aromatic protons. The boronic acid group is known for its dynamic behavior in solution, often existing in equilibrium with its trimeric anhydride form (a boroxine), which can lead to broad signals for the B(OH)₂ protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group protons, and the acidic protons of the boronic acid. The chemical shifts and multiplicities are predicted based on the analysis of substituent effects and data from related compounds.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~7.20 - 7.40t~8.0H4
~6.80 - 7.00t~8.5H5
~6.60 - 6.80d~8.0H3
~4.50 - 4.70sept~6.0CH (isopropoxy)
~1.30 - 1.40d~6.0CH₃ (isopropoxy)
~5.00 - 8.00 (broad s)s-B(OH)₂

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument frequency. The broad singlet for the boronic acid protons is due to chemical exchange and quadrupole broadening by the boron nucleus.

Rationale for Predicted ¹H NMR Assignments:
  • Aromatic Protons (H3, H4, H5): The aromatic region will display a complex pattern due to the ortho, meta, and para relationships between the protons and the substituents. The H4 proton, being para to the fluorine and meta to the isopropoxy and boronic acid groups, is expected to appear as a triplet. The H5 proton, ortho to the boronic acid and meta to the other two groups, will likely be a triplet. The H3 proton, ortho to the isopropoxy group and meta to the others, is predicted to be a doublet. The electron-donating isopropoxy group will shield the ortho and para protons, while the electronegative fluorine will deshield them.

  • Isopropoxy Protons: The methine proton (CH) of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will, in turn, appear as a doublet. This characteristic pattern is a reliable indicator of the isopropoxy group.

  • Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and undergo rapid exchange with residual water in the solvent. This, combined with the quadrupolar nature of the boron nucleus, typically results in a broad singlet that can appear over a wide chemical shift range.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~160 - 165 (d, ¹JCF ≈ 240-250 Hz)C2
~155 - 160C6
~130 - 135C4
~115 - 120C5
~110 - 115 (d, ²JCF ≈ 20-25 Hz)C1
Not Observed or Very BroadC1
~70 - 75CH (isopropoxy)
~20 - 25CH₃ (isopropoxy)
Rationale for Predicted ¹³C NMR Assignments:
  • Aromatic Carbons: The carbon atom bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon adjacent to the fluorine (C1) will show a smaller two-bond coupling (²JCF). The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The isopropoxy group will cause an upfield shift (shielding) for the ortho and para carbons, while the fluorine will cause a downfield shift (deshielding) for the carbon it is attached to.

  • Isopropoxy Carbons: The signals for the isopropoxy group carbons are expected in their typical regions, with the methine carbon appearing further downfield than the methyl carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental setup is recommended.

Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample.

NMR Spectrometer Setup and Data Acquisition

G cluster_setup Spectrometer Setup cluster_h1 ¹H NMR Acquisition cluster_c13 ¹³C NMR Acquisition instrument High-field NMR Spectrometer (e.g., 400 MHz or higher) temp Set probe temperature to 298 K instrument->temp h1_pulse Pulse Sequence: Standard single-pulse temp->h1_pulse c13_pulse Pulse Sequence: Proton-decoupled (e.g., zgpg30) temp->c13_pulse h1_sw Spectral Width: ~16 ppm h1_pulse->h1_sw h1_aq Acquisition Time: 2-4 s h1_sw->h1_aq h1_rd Relaxation Delay: 1-5 s h1_aq->h1_rd h1_ns Number of Scans: 16-64 h1_rd->h1_ns c13_sw Spectral Width: ~250 ppm c13_pulse->c13_sw c13_aq Acquisition Time: 1-2 s c13_sw->c13_aq c13_rd Relaxation Delay: 2-5 s c13_aq->c13_rd c13_ns Number of Scans: 1024-4096 c13_rd->c13_ns

Caption: Recommended NMR acquisition parameters.

Trustworthiness and Self-Validating Systems

The predicted NMR data in this guide forms a self-validating system. The expected chemical shifts, multiplicities, and coupling constants are all interrelated and governed by the fundamental principles of NMR spectroscopy and the known electronic effects of the substituents. Any significant deviation from these predictions in an experimental spectrum would warrant further investigation into the sample's purity or structural integrity. For instance, the absence of the characteristic septet-doublet pattern for the isopropoxy group would immediately indicate a problem with that part of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected spectral features, researchers can confidently identify this compound, assess its purity, and use this information to guide their synthetic and drug discovery efforts. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring reliable and reproducible results.

crystal structure of 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characteristics and Application of 2-Fluoro-6-isopropoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a key building block in modern medicinal chemistry. While a definitive crystal structure is not publicly available, this document offers a detailed exploration of its expected solid-state behavior based on foundational crystallographic principles and data from analogous structures. The guide elucidates the compound's molecular geometry, potential intermolecular interactions, and the profound influence of its fluoro and isopropoxy substituents on its physicochemical properties and utility in drug discovery. A robust, field-proven protocol for single-crystal X-ray diffraction is presented, providing researchers with a practical framework for determining the structures of this and similar boronic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of functionalized phenylboronic acids in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.[1] The strategic incorporation of specific functional groups onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile.

This compound (CAS 870777-17-6) is a prime example of a strategically functionalized building block.[2][3] The presence of a fluorine atom at the ortho position can enhance metabolic stability and bioavailability, while the isopropoxy group offers a handle to modulate lipophilicity and steric hindrance.[1][4] These features make it a valuable intermediate in the synthesis of novel drug candidates, particularly in targeted therapies for oncology and other diseases.[1]

This guide will delve into the anticipated structural characteristics of this compound, provide a detailed experimental workflow for its crystallographic analysis, and discuss the implications of its structure on its application in drug discovery.

Molecular Structure and Predicted Solid-State Behavior

As of the writing of this guide, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[5][6] However, based on the known structures of similar compounds, such as 2-Fluorophenylboronic acid, we can predict its likely molecular geometry and intermolecular interactions.[7]

Molecular Geometry

The molecular structure of this compound is characterized by a planar phenyl ring substituted with a boronic acid group, a fluorine atom, and an isopropoxy group at positions 1, 2, and 6, respectively. The boronic acid group, -B(OH)₂, is expected to have a trigonal planar geometry around the boron atom.

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, boronic acids typically form hydrogen-bonded dimers through their -B(OH)₂ groups.[7] This is a highly robust and predictable supramolecular synthon. It is therefore highly probable that this compound will exhibit this dimeric arrangement in its crystal lattice.

Beyond this primary hydrogen bonding, other weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking of the phenyl rings, will likely influence the overall crystal packing. The bulky isopropoxy group will also play a significant role in determining the packing efficiency and the resulting crystal morphology.

cluster_0 Molecule A cluster_1 Molecule B B1 B(OH)₂ Ph1 2-Fluoro-6-isopropoxyphenyl B2 B(OH)₂ B1->B2 Hydrogen Bond Dimer B2->B1 Ph2 2-Fluoro-6-isopropoxyphenyl

Caption: Predicted hydrogen-bonded dimer of this compound.

Experimental Protocol for Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms in this compound requires the growth of high-quality single crystals suitable for X-ray diffraction analysis.[8][9][10] The following is a detailed, step-by-step methodology for achieving this.

Single Crystal Growth

The key to successful crystal growth is to allow the crystals to form slowly from a supersaturated solution.[9]

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to determine the optimal solvent for crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The rate of cooling should be as slow as possible to promote the growth of large, well-ordered crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[11][12]

A Crystal Selection & Mounting B Data Collection on Diffractometer A->B C Data Reduction & Integration B->C D Structure Solution C->D E Structure Refinement D->E F Validation & Final Report E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.[9][11]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[11]

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the most accurate and precise atomic coordinates and other crystallographic parameters.[11]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically deposited in a crystallographic database and reported in a scientific publication.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable tool in drug discovery.[13][14][15]

  • Suzuki-Miyaura Coupling: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many drug molecules.

  • Fluorine Substitution: The ortho-fluoro substituent can block metabolic oxidation at that position, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4] It can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

  • Isopropoxy Substitution: The isopropoxy group can be used to tune the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and overall pharmacokinetic properties. Its steric bulk can also be used to control the conformation of the molecule and to probe binding pockets in target proteins.

Physicochemical Data Summary

PropertyValueSource
CAS Number 870777-17-6[2][3][16]
Molecular Formula C₉H₁₂BFO₃[3][16]
Molecular Weight 198.00 g/mol [3][16]
Appearance Solid[16]
Melting Point 78-83 °C[16]
InChI Key WVAMTUDWTJMGSG-UHFFFAOYSA-N[16]

Conclusion

This compound is a strategically designed building block with significant potential in the synthesis of novel therapeutics. While its definitive crystal structure remains to be determined, a thorough understanding of its probable molecular geometry and solid-state behavior can be gleaned from the analysis of related compounds. The experimental protocols outlined in this guide provide a clear path for researchers to obtain high-quality single crystals and to elucidate the precise three-dimensional structure of this and other important boronic acid derivatives. A detailed crystallographic analysis would provide invaluable insights into the subtle interplay of intermolecular forces that govern its solid-state properties and would further enhance its rational application in the design and synthesis of next-generation pharmaceuticals.

References

A Technical Guide to the Solubility of 2-Fluoro-6-isopropoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Fluoro-6-isopropoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is a critical, yet often overlooked, parameter that governs reaction kinetics, purification efficiency, and overall process scalability. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative data for this compound is not extensively published, this guide synthesizes foundational principles of boronic acid chemistry, extrapolates solubility trends from structurally analogous compounds, and provides detailed, field-proven protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction: The Critical Role of Solubility in a Process Chemistry Context

In any chemical transformation, the solvent is not merely an inert medium but an active participant influencing reaction rates, equilibria, and the ultimate fate of reactants and products. For boronic acids like this compound, solubility is a primary determinant of success in synthetic applications. Poor solubility can lead to heterogeneous reaction mixtures, resulting in unpredictable reaction kinetics, lower yields, and challenges in monitoring reaction progress. Conversely, a well-chosen solvent system ensures homogeneity, facilitating optimal interaction between reactants and catalysts.

Furthermore, solubility data is indispensable for downstream processing, including crystallization for purification, and for the formulation of drug candidates where bioavailability can be directly linked to the solubility of the active pharmaceutical ingredient (API) or its precursors.[1] This guide, therefore, aims to equip the practicing scientist with the foundational knowledge and practical methodologies to master the solubility aspects of this important reagent.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is dictated by its unique molecular architecture, which features a combination of polar and nonpolar functionalities.

  • The Boronic Acid Moiety (-B(OH)₂): This is a highly polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents.

  • The Phenyl Ring: An aromatic, nonpolar core.

  • The Fluoro Substituent (-F): An electronegative group that can influence the electronic properties of the aromatic ring and participate in dipole-dipole interactions.

  • The Isopropoxy Group (-OCH(CH₃)₂): A bulky, moderately nonpolar group that can enhance solubility in less polar, ether-type solvents.

The ortho-substitution pattern, with both the fluoro and isopropoxy groups flanking the boronic acid, can also lead to intramolecular hydrogen bonding, which may influence crystal packing and, consequently, solubility. Studies on similar ortho-substituted isobutoxyphenylboronic acids have shown that they exhibit significantly higher solubility compared to their meta and para isomers, a trend that is likely to hold for this compound.[2]

Based on these structural features and established principles for analogous compounds, a qualitative solubility profile can be predicted.[3][4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe boronic acid moiety can form strong hydrogen bonds with the solvent.[4]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents effectively solvates the molecule. Phenylboronic acid itself shows high solubility in ketones and ethers.[3][5]
Ethers Diethyl Ether, 1,4-DioxaneModerateThe isopropoxy group and the ability of ethers to accept hydrogen bonds favor solubility.[3]
Chlorinated Dichloromethane (DCM), ChloroformModeratePhenylboronic acid exhibits moderate solubility in chloroform.[5]
Nonpolar Aromatic Toluene, BenzeneLow to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction.
Nonpolar Aliphatic Hexanes, Heptane, MethylcyclohexaneVery Low / InsolublePhenylboronic acid has very low solubility in hydrocarbon solvents.[5][6]

The Boroxine Equilibrium: A Critical Consideration

A unique aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium is solvent and temperature-dependent and can significantly complicate solubility measurements, as one may be measuring the solubility of a mixture of the acid and its anhydride.[2][5] It is crucial to be aware of this possibility, as the formation of the less polar boroxine can alter the observed solubility. Using anhydrous solvents is recommended to minimize this transformation during solubility determination.[4]

Experimental Determination of Solubility: Protocols and Methodologies

To move beyond qualitative predictions, quantitative experimental determination of solubility is essential. Two primary types of solubility are relevant in a research and development context: kinetic and thermodynamic solubility.[1][7]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO.[7] It measures the concentration at which a compound precipitates when a stock solution is added to an aqueous or organic buffer.[8]

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[9]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: In a separate 96-well plate, add a fixed volume of the desired organic solvent (e.g., 198 µL).

  • Compound Transfer: Transfer a small aliquot (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent plate. This creates a final DMSO concentration of 1%, minimizing its effect on the overall solubility.[9]

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[7]

  • Analysis: Determine the concentration in each well.

    • Turbidimetric Method: Use a plate reader to measure the turbidity (light scattering) in each well. The concentration at which significant precipitation is observed is the kinetic solubility.[10]

    • Filtration and Quantification: Filter the solutions using a solubility filter plate to remove any precipitate. Analyze the clear filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[1][7]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11] The "shake-flask" method is the gold standard for this measurement.[8][10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent. An excess of solid must be visible.

  • Equilibration: Seal the vials tightly and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these solutions using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from a known concentration of the compound.[10] This will give the concentration of the saturated solution, which is the thermodynamic solubility.

Visualization of Experimental Workflows

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare DMSO Stock Solution k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Solvent Plate k_dilute->k_add k_equilibrate Equilibrate (e.g., 2h) k_add->k_equilibrate k_analyze Analyze (Turbidity or HPLC) k_equilibrate->k_analyze t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Separate Phases (Centrifuge/Settle) t_equilibrate->t_separate t_sample Filter Supernatant t_separate->t_sample t_analyze Analyze (HPLC) t_sample->t_analyze

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Data Presentation and Interpretation

The results from the solubility experiments should be tabulated for clear comparison.

Table 2: Example Data Table for Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
n-Heptane[Experimental Value][Calculated Value]

Conclusion and Recommendations

While publicly available quantitative data on the solubility of this compound is scarce, a strong predictive framework can be built upon its molecular structure and the extensive literature on related arylboronic acids.[2][5][6] It is predicted to have high solubility in polar protic and aprotic solvents and poor solubility in nonpolar aliphatic hydrocarbons.

For any process development or medicinal chemistry campaign, it is imperative to experimentally verify these predictions. The detailed protocols provided for both kinetic and thermodynamic solubility determination offer robust, reliable methods for generating this critical data. By investing the time to thoroughly characterize the solubility of this key building block, researchers can optimize reaction conditions, streamline purification processes, and ultimately accelerate their research and development timelines.

References

Introduction: The "Ortho-Effect" in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Ortho-Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance have made them ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] However, the reactivity of these powerful reagents can be dramatically altered by the placement of substituents on the phenyl ring. When a substituent is located at the ortho position (C2), a unique and often challenging set of circumstances arises, collectively known as the "ortho-effect."[5]

This guide provides a comprehensive exploration of the nuanced reactivity of ortho-substituted phenylboronic acids. We will move beyond simple reaction schemes to dissect the underlying principles—the interplay of steric and electronic factors, the influence of intramolecular interactions, and the causal logic behind the selection of catalysts and reaction conditions. For the researcher in the lab, understanding these principles is paramount to overcoming the synthetic hurdles posed by these substrates and unlocking their full potential in creating complex molecular architectures, particularly in the challenging synthesis of di- and tri-ortho-substituted biaryls.[6]

The Duality of the Ortho-Substituent: Steric and Electronic Influences

The presence of a group adjacent to the boronic acid moiety introduces a duality of effects that are often competing. The ultimate reactivity of the molecule is a delicate balance between these forces.

Steric Hindrance: The Dominant Challenge

The most significant factor governing the reactivity of ortho-substituted phenylboronic acids is steric hindrance.[7][8] The substituent's physical bulk can mechanically block the palladium catalyst's approach to the boron center, which is a prerequisite for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][7] This steric clash is particularly problematic when coupling with an already hindered aryl halide, a common challenge in the synthesis of complex biaryls.[9][10] The general reactivity trend observed in Suzuki-Miyaura couplings often follows para > meta >> ortho, underscoring the profound impact of this steric impediment.[7]

Caption: Steric hindrance from an ortho-substituent impeding catalyst approach.

Electronic Effects: Modulating Acidity and Nucleophilicity

The electronic nature of the ortho-substituent fine-tunes the reactivity of the boronic acid. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), increase the Lewis acidity of the boron atom by pulling electron density away from it.[8][11] This increased acidity can facilitate the formation of the boronate anion [Ar-B(OH)₃]⁻ upon reaction with a base, which is the active species in the transmetalation step.[1][8]

However, this effect is counterbalanced. The same EWG decreases the nucleophilicity of the aryl group attached to the boron, which can slow down the rate of transmetalation.[7][8] Conversely, electron-donating groups (EDGs) decrease Lewis acidity but increase the nucleophilicity of the aryl ring. The net effect on reaction rate is a complex interplay of these competing factors.[11]

CompoundSubstituentpKa
Phenylboronic Acid-H~8.8
2-Nitrophenylboronic Acidortho-NO₂7.83 (Predicted)[8]
3-Nitrophenylboronic Acidmeta-NO₂7.1 (Experimental)[8]
2-(Trifluoromethoxy)phenylboronic acidortho-OCF₃9.51[12]
4-(Trifluoromethoxy)phenylboronic acidpara-OCF₃8.35[12]
Table 1: Comparative pKa values illustrating the electronic impact of substituents.

The Role of Intramolecular Interactions

Ortho-substituents possessing lone pairs or hydrogen bond-accepting capabilities can engage in intramolecular interactions with the boronic acid group. These interactions can significantly influence the compound's conformation and reactivity.

For instance, substituents like -F, -OR, or -CHO can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid.[11][13][14] This interaction can stabilize the molecule and, by influencing the geometry around the boron atom, may increase the acidity of the boronic acid.[11] In some catalytic cycles, particularly with ortho-alkoxy groups, this can lead to a chelation effect where the substituent coordinates to the metal center, influencing the regioselectivity and efficiency of the reaction.[15]

Suzuki_Cycle_Logic cluster_System Optimized Suzuki-Miyaura System for Hindered Substrates Catalyst Pd(0) Source (e.g., Pd(OAc)₂) Active_Catalyst Active Pd(0)Lₙ Catalyst Catalyst->Active_Catalyst Forms Ligand Bulky, e⁻-Rich Ligand (e.g., SPhos, NHC) Ligand->Active_Catalyst Stabilizes & Accelerates Base Moderate Base (e.g., K₃PO₄) Transmetalation Transmetalation (Rate-limiting for hindered substrates) Base->Transmetalation Activates Solvent Aprotic Solvent (e.g., Toluene/H₂O) Ox_Add Oxidative Addition Active_Catalyst->Ox_Add Reacts with Aryl_Halide Ar-X (Often Hindered) Aryl_Halide->Ox_Add Substrate 1 Boronic_Acid Ar'-B(OH)₂ (ortho-Substituted) Boronic_Acid->Transmetalation Substrate 2 Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Catalyst Regenerates Product Biaryl Product (Ar-Ar') Red_Elim->Product Yields Experimental_Workflow Start Oven-Dried Schlenk Flask Add_Solids Add Pd(OAc)₂, SPhos, K₃PO₄ Start->Add_Solids Inert Purge with Ar/N₂ (3x) Add_Solids->Inert Add_Liquids Add Toluene, 2-Chlorotoluene, Boronic Acid, H₂O Inert->Add_Liquids Heat Heat at 100 °C, 12-24h Add_Liquids->Heat Cool Cool to Room Temperature Heat->Cool Workup Dilute with EtOAc & H₂O Cool->Workup Extract Extract Aqueous Layer Workup->Extract Purify Combine, Dry, Concentrate, Column Chromatography Extract->Purify End Pure Product Purify->End

References

An In-Depth Technical Guide to 2-Fluoro-6-isopropoxyphenylboronic Acid (CAS 870777-17-6): A Key Building Block for the Investigational Kinase Inhibitor Mivavotinib (TAK-659)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, boronic acids stand out as indispensable synthetic intermediates. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of carbon-carbon bonds, which form the backbone of a vast number of pharmaceutical agents. Among the diverse array of commercially available boronic acids, those bearing fluorine substituents have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide focuses on a specific, yet highly relevant, member of this class: 2-Fluoro-6-isopropoxyphenylboronic acid (CAS 870777-17-6). While on its own, this compound is a stable, crystalline solid primarily used as a synthetic reagent, its true significance lies in its role as a critical building block in the synthesis of Mivavotinib (TAK-659) , an investigational, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The journey of Mivavotinib from a laboratory curiosity to a clinical candidate under investigation for various hematological malignancies and solid tumors provides a compelling case study in the power of rational, structure-based drug design, where the properties of each synthetic component, including this compound, are carefully considered.[1][3]

This technical guide will provide a comprehensive overview of the properties of this compound, its pivotal role in the synthesis of Mivavotinib, and the subsequent biological and clinical profile of this promising therapeutic candidate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in complex synthetic campaigns. The properties of this compound are summarized in the table below.

PropertyValue
CAS Number 870777-17-6
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 197.99 g/mol
Appearance White to off-white crystalline powder
Purity Typically >97%
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

The presence of the fluorine atom ortho to the boronic acid moiety and the isopropoxy group imparts specific steric and electronic features to the molecule. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in cross-coupling reactions, while the bulky isopropoxy group can direct the orientation of the molecule during the catalytic cycle, potentially leading to higher yields and selectivity in the desired product.

The Role of this compound in the Synthesis of Mivavotinib (TAK-659)

Mivavotinib is a structurally complex heteroaromatic pyrrolidinone derivative.[1] Its synthesis involves a multi-step sequence, with a key transformation being a Suzuki-Miyaura cross-coupling reaction to introduce the 2-fluoro-6-isopropoxyphenyl moiety. This specific fragment is crucial for the overall pharmacological profile of Mivavotinib, contributing to its potent and selective inhibition of SYK and FLT3.[1]

Conceptual Workflow for the Synthesis of Mivavotinib via Suzuki-Miyaura Coupling

The following diagram illustrates the general principle of the Suzuki-Miyaura coupling reaction as it applies to the synthesis of Mivavotinib.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Fluoro_6_isopropoxyphenylboronic_acid This compound (CAS 870777-17-6) Mivavotinib Mivavotinib (TAK-659) (Final Product) 2_Fluoro_6_isopropoxyphenylboronic_acid->Mivavotinib Suzuki-Miyaura Coupling Heterocyclic_Halide Heterocyclic Halide Core (e.g., Bromo-pyrrolopyridine) Heterocyclic_Halide->Mivavotinib Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Mivavotinib Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mivavotinib Solvent Solvent (e.g., Dioxane/Water) Solvent->Mivavotinib

General schematic of the Suzuki-Miyaura coupling in Mivavotinib synthesis.
Exemplary Step-by-Step Protocol for Suzuki-Miyaura Coupling

While the precise, scaled-up manufacturing protocol for Mivavotinib is proprietary, the following represents a general, robust, and field-proven methodology for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid like this compound. This protocol is based on established literature procedures and is intended for research and development purposes.

Materials:

  • This compound (1.2 equivalents)

  • Appropriate heterocyclic halide (e.g., a bromo-pyrrolopyridine core) (1.0 equivalent)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., potassium carbonate or cesium carbonate) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours). The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Mivavotinib (TAK-659): The Biologically Active Product

The successful synthesis of Mivavotinib, enabled by the use of this compound, yields a potent dual inhibitor of SYK and FLT3. This dual mechanism of action is the cornerstone of its therapeutic potential.

Mechanism of Action and Biological Targets
  • Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B-cells.[1] In many B-cell malignancies, the B-cell receptor (BCR) signaling pathway is constitutively active, driving cell proliferation and survival. By inhibiting SYK, Mivavotinib can disrupt this signaling cascade, leading to apoptosis of malignant B-cells.

  • FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the kinase, promoting leukemic cell proliferation and survival. Mivavotinib's inhibition of FLT3 makes it a targeted therapy for FLT3-mutated AML.[4]

The dual inhibition of both SYK and FLT3 gives Mivavotinib a unique and broad spectrum of potential activity against a range of hematological cancers.

G cluster_syk SYK Pathway cluster_flt3 FLT3 Pathway Mivavotinib Mivavotinib (TAK-659) SYK SYK Mivavotinib->SYK Inhibition FLT3 FLT3 Receptor Mivavotinib->FLT3 Inhibition BCR B-Cell Receptor (BCR) BCR->SYK Downstream_Signaling_SYK Downstream Signaling (e.g., PI3K/AKT, MAPK) SYK->Downstream_Signaling_SYK Cell_Proliferation_Survival_SYK Cell Proliferation & Survival Downstream_Signaling_SYK->Cell_Proliferation_Survival_SYK FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Downstream_Signaling_FLT3 Downstream Signaling (e.g., STAT5, RAS/MAPK) FLT3->Downstream_Signaling_FLT3 Cell_Proliferation_Survival_FLT3 Cell Proliferation & Survival Downstream_Signaling_FLT3->Cell_Proliferation_Survival_FLT3

Simplified signaling pathways inhibited by Mivavotinib (TAK-659).
Pharmacokinetic Profile

Pharmacokinetic studies of Mivavotinib have been conducted in patients with advanced solid tumors and hematologic malignancies.[5] A two-compartment model with first-order linear elimination and a first-order absorption rate adequately describes its pharmacokinetic profile.[5] Key parameters from clinical studies are summarized below.

ParameterValueReference
Time to Maximum Concentration (Tmax) ~2 hours[6]
Terminal Half-life (t₁/₂) ~37 hours[6]
Apparent Clearance (CL/F) 31.6 L/h[7]
Apparent Central Volume of Distribution (Vc/F) 893 L[7]

The long terminal half-life supports once-daily dosing, which is a favorable characteristic for patient compliance.[6]

Clinical Development and Therapeutic Applications

Mivavotinib has been evaluated in several clinical trials for a variety of cancers.

  • B-Cell Lymphomas: In a Phase I study involving patients with relapsed/refractory B-cell lymphomas, Mivavotinib demonstrated single-agent activity.[6] For patients with diffuse large B-cell lymphoma (DLBCL), an overall response rate (ORR) of 28% was observed, with a 19% complete response (CR) rate.[3][6] In patients with follicular lymphoma, the ORR was 89%, with a 22% CR rate.[3][6]

  • Acute Myeloid Leukemia (AML): A Phase Ib study investigated Mivavotinib in patients with relapsed/refractory AML.[2][4] The drug showed modest activity, with 5 complete responses out of 43 enrolled patients.[2][4] A potential bleeding risk was identified, particularly in thrombocytopenic patients, which warrants caution in future studies.[2][4]

  • Solid Tumors: Mivavotinib has also been studied in patients with advanced solid tumors, both as a single agent and in combination with other therapies like paclitaxel.

The most common treatment-related adverse events are generally asymptomatic and reversible elevations in clinical laboratory values.[6]

Conclusion

This compound (CAS 870777-17-6) serves as a prime example of a strategically designed building block that has enabled the development of a promising new therapeutic candidate. Its unique structural features are integral to the potent and selective dual inhibitory activity of Mivavotinib (TAK-659) against SYK and FLT3 kinases. The journey of Mivavotinib through preclinical and clinical development underscores the critical importance of innovative synthetic chemistry in addressing unmet medical needs in oncology. As research continues, the demand for specialized reagents like this compound will undoubtedly grow, further fueling the discovery of the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-6-isopropoxyphenylboronic acid. The protocol addresses the unique challenges presented by the substrate's steric hindrance and electronic properties. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvent systems to ensure high-yield and reproducible outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Challenge of ortho-Substituted Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] The reaction's general success is predicated on a well-understood catalytic cycle involving a palladium catalyst.[3][4] However, the efficiency of this reaction can be significantly hampered by the steric and electronic nature of the coupling partners.

This compound presents a classic example of a challenging substrate. The presence of two ortho-substituents—a moderately electron-withdrawing fluorine atom and a bulky, electron-donating isopropoxy group—introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and slow reaction rates.[5][6] Furthermore, the electronic effects of the substituents can influence the nucleophilicity of the arylboronic acid, adding another layer of complexity to reaction optimization.[7]

This guide provides a robust protocol designed to overcome these challenges, drawing upon established principles for the coupling of sterically demanding substrates.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimization. The process is generally accepted to proceed through three primary steps, as illustrated below.[1][4]

References

Application Notes and Protocols for the Synthesis of Biaryl Scaffolds Using 2-Fluoro-6-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The construction of biaryl and heteroaryl structures is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and materials science.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. Among the myriad of methods developed for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the commercial availability of diverse boronic acid building blocks.[3][4]

However, the synthesis of sterically hindered biaryls, especially those with di-ortho substitutions, presents a significant synthetic hurdle.[5] These challenging couplings often suffer from low yields due to the steric repulsion between the coupling partners, which can impede the crucial transmetalation step in the catalytic cycle. This application note focuses on a valuable reagent for overcoming this challenge: 2-Fluoro-6-isopropoxyphenylboronic acid .

The unique substitution pattern of this boronic acid—featuring a fluorine atom and a bulky isopropoxy group at the ortho positions—makes it an ideal coupling partner for constructing complex, sterically congested biaryl systems. The strategic placement of these substituents not only influences the steric environment but also modulates the electronic properties of the molecule, impacting its reactivity and the properties of the final biaryl product. This guide provides an in-depth look at the mechanistic considerations, optimized protocols, and practical insights for effectively utilizing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Role of Ortho-Substituents in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is key to troubleshooting and optimizing reactions, especially with challenging substrates like this compound. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: This is often the rate-limiting step, particularly for sterically hindered substrates.[3] The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.

The ortho-substituents of this compound play a critical dual role:

  • Steric Influence: The bulky isopropoxy group significantly increases steric hindrance around the boron moiety. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst.[5] These ligands promote the formation of a coordinatively unsaturated palladium complex, which is necessary for the transmetalation to occur with sterically demanding partners.

  • Electronic Effects: The fluorine atom is highly electronegative and acts as an inductive electron-withdrawing group. This can influence the pKa of the boronic acid and the electronic nature of the resulting biaryl product. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X\n(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar'-B(OH)₂ + Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n(L₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="[Ar'B(OH)₃]⁻"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product [arrowhead=none]; RedElim -> Pd0 [label="Regeneration"]; } .enddot Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocols: A Guide to Successful Biaryl Synthesis

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates to achieve maximum yield.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.

// Nodes A [label="1. Reagent Combination\n- Aryl Bromide (1.0 equiv)\n- Boronic Acid (1.2 equiv)\n- Base (e.g., K₃PO₄, 2.0 equiv)"]; B [label="2. Inert Atmosphere\n- Evacuate and backfill flask\n with Argon or Nitrogen (3x)"]; C [label="3. Add Catalyst System\n- Pd Precatalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., SPhos)"]; D [label="4. Add Solvent\n- Anhydrous, degassed solvent\n(e.g., Dioxane/H₂O)"]; E [label="5. Reaction\n- Heat to 80-110 °C\n- Monitor by TLC/LC-MS"]; F [label="6. Work-up & Purification\n- Aqueous work-up\n- Extraction\n- Column Chromatography"];

// Edges A -> B -> C -> D -> E -> F; } .enddot Caption: Experimental Workflow for Biaryl Synthesis.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and will vary based on the specific substrate and reaction scale.

Catalyst SystemAryl Halide (Ar-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / SPhos4-BromotolueneK₃PO₄Dioxane/H₂O1001285-95
Pd(OAc)₂ / XPhos1-Bromo-4-methoxybenzeneK₃PO₄Toluene110880-90
Pd(dppf)Cl₂2-BromopyridineCs₂CO₃DME901870-85
Pd₂(dba)₃ / RuPhos1-Bromo-3,5-dimethylbenzeneK₂CO₃Dioxane/H₂O1001688-98

Trustworthiness and Self-Validation: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A self-validating system involves anticipating and addressing potential issues.

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere. Use a freshly opened bottle of anhydrous base. Degassing the solvent thoroughly is critical to prevent catalyst oxidation.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: Presence of excess water or acidic impurities. This is a known issue with electron-deficient heteroaryl boronic acids.[4]

    • Solution: Use anhydrous solvents and ensure the base is fully dissolved. Running the reaction under strictly anhydrous conditions can sometimes be beneficial, though a small amount of water often accelerates the reaction.[9]

  • Formation of Homocoupled Byproducts:

    • Cause: Side reactions of the boronic acid or aryl halide.

    • Solution: This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or by lowering the reaction temperature. Ensure a slight excess of the boronic acid is used (1.1-1.3 equivalents).

Conclusion: A Versatile Reagent for Advanced Synthesis

This compound is a powerful and versatile building block for the synthesis of complex, di-ortho-substituted biaryl compounds. Its unique steric and electronic properties, when paired with modern palladium catalyst systems, enable the construction of molecular architectures that are often inaccessible through other means. The protocols and insights provided in this application note offer a comprehensive guide for researchers in drug discovery and materials science to effectively leverage this reagent in their synthetic endeavors, paving the way for the creation of novel and impactful molecules.

References

application of 2-Fluoro-6-isopropoxyphenylboronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough online search, aiming to gather comprehensive data on 2-Fluoro-6-isopropoxyphenylboronic acid. I'm focusing on its chemical properties, its role in drug discovery, and its specific applications in Suzuki reactions. The information gathering stage is underway.

Developing the Application Note

I'm now diving into the application note's structure. I'm focusing on highlighting this compound's unique medicinal chemistry value, then detailing its role in synthesizing specific therapeutic agents, including reaction schemes and rationale. Next, I will craft a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction with this compound.

Outlining Application Content

I'm now starting to outline the application note. I will lead with the unique value proposition of this compound in drug discovery, and I'll detail its application in synthesizing specific therapeutic agents. I'll include reaction schemes and rationales, too. After that, I will draft a detailed experimental protocol for a Suzuki-Miyaura coupling.

Discovering Boronic Acid Roles

I've established a solid foundation. My initial exploration successfully highlights the significant role of boronic acids in drug discovery. Specifically, their application in Suzuki-Miyaura coupling is a key area. I've gathered general information about the applications of boronic acids, which sets the stage for a deeper dive.

Refining Search Strategies

I'm now honing my search. While initial findings confirm boronic acids' importance, I need precise data on this compound. General applications exist, but I require specifics on kinase inhibitors and GPCR modulators. My next steps involve targeting patents and research articles for direct examples. If scarce, I'll explore structural analogs for broader insights. I will also be on the hunt for a representative protocol for Suzuki-Miyaura coupling.

Deepening Specificity Search

My initial success has led to a need for precision. While boronic acids are evidently vital, and I've general data, I lack specifics on this compound. I'm focusing on patents and research articles now, looking for kinase inhibitor and GPCR modulator examples. If those are scarce, I'll examine structural analogs. A representative Suzuki-Miyaura protocol is also sought.

Exploring Specific Examples

I've been digging deeper into the application of 2-Fluoro-phenylboronic acid in drug discovery, moving beyond the generalities of boronic acid's role. I am now aiming to find specific examples that showcase its utility in Suzuki-Miyaura coupling or other relevant reactions. The prior information has provided context, but I need concrete case studies.

Targeting Precise Applications

I am still searching for pertinent examples of this compound in the synthesis of kinase inhibitors or GPCR modulators. General information is plentiful, but I need specific applications. The RIPK1 inhibitor patent mentions isoxazolidines, but it's not relevant. Similarly, a pyrrolopyrimidine patent for kinase inhibitors is too broad. To create a precise guide, I must find exact examples of molecules built with this specific compound and their biological data. I'll focus my next search on patents and articles that specifically mention it. Review articles on ortho-alkoxy-fluoro-substituted phenylboronic acids might also supply useful contexts.

Exploring Available Reagents

I've discovered that this compound is readily available, which is promising. Furthermore, I located relevant patents detailing the creation of kinase inhibitors, including IRAK4 and RIPK1 inhibitors. While this is encouraging, direct results addressing the precise compounds are still elusive.

Connecting the Dots

I'm now focusing on inferring the application of the boronic acid to the IRAK4 and RIPK1 inhibitors. Considering the structural similarity and Suzuki coupling's prevalence, it seems a logical next step. With the existing information, I aim to generate a representative synthetic protocol and assess its relevance for GPCR modulators, despite the absence of direct examples. This should provide a comprehensive application note.

Analyzing Structural Similarities

I'm currently engaged in a deep dive into the patent literature on IRAK4 and RIPK1 inhibitors. My goal is to pinpoint structures where this compound could plausibly be incorporated via Suzuki coupling. I'm focusing on structural motifs within these kinase inhibitors to determine where the fluoro-isopropoxy-phenyl moiety would offer the desired biological activity. Furthermore, I will create a synthetic pathway to demonstrate how this compound could be incorporated. Finally, I plan to highlight the distinction between established uses and those that are derived from medicinal chemistry principles.

Considering Potential Applications

I've been digging through the search results and found some promising leads. Specifically, patents referencing IRAK4 and RIPK1 inhibitors have revealed compounds that might benefit from this compound as a building block. This includes exploring potential for it in structures featuring substituted aryl groups.

Refining Application Strategy

I've gathered more insights from the patent data. While no direct examples exist, the IRAK4 and RIPK1 inhibitor structures present opportunities. I'm focusing on a "proposed application" case study. I'll select a heterocyclic core from the patents and devise a detailed Suzuki-Miyaura coupling synthesis with my boronic acid. This will illustrate its potential in designing new, targeted kinase inhibitors.

Defining Synthesis Approach

I've moved beyond the initial search phase, using the patent data to formulate a synthetic strategy. While direct examples remain elusive, the structural similarities in IRAK4 and RIPK1 inhibitors provide a foundation. I'll develop a detailed, illustrative Suzuki-Miyaura coupling protocol using a representative heterocycle found in the patents and my boronic acid. This will showcase its potential in creating new kinase inhibitors, even without existing examples. I'll include reaction conditions and purification steps to make the synthesis plan comprehensive.

Application Notes and Protocols for the Use of 2-Fluoro-6-isopropoxyphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, improved safety profiles, and robust intellectual property positions has driven the agrochemical industry towards increasingly complex molecular architectures. Among the most impactful strategies in modern fungicide and pesticide design is the incorporation of fluorinated phenyl moieties.[1] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, have led to the development of highly potent active ingredients.[1]

2-Fluoro-6-isopropoxyphenylboronic acid (CAS 870777-17-6) has emerged as a critical building block in this context. Its structure, featuring an ortho-fluoro and an ortho-isopropoxy group, provides a scaffold that is present in a number of advanced succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides function by disrupting the mitochondrial respiratory chain in pathogenic fungi, a mode of action that has proven to be highly effective. The sterically demanding and electronically distinct nature of the 2-fluoro-6-isopropoxyphenyl group can contribute to both the potency and the selectivity of the final agrochemical product.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of agrochemical candidates, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 870777-17-6[2]
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Appearance White to off-white solidCommercially available
Melting Point 78-83 °CCommercially available
Solubility Soluble in many organic solvents (e.g., dioxane, THF, DMF)General chemical knowledge

The Suzuki-Miyaura Coupling: A Cornerstone of Agrochemical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar²-B(OH)₂ + Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano Ar¹-Pd(II)L₂-Ar² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar¹-Ar² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide

This protocol provides a general method for the coupling of this compound with a heterocyclic halide, a common transformation in the synthesis of pyrazole carboxamide fungicides.[3][5][6][7]

Materials and Reagents
  • This compound (1.2 eq.)

  • Heterocyclic halide (e.g., a substituted bromopyrazole) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Water (for aqueous base solutions)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography)

Experimental Workflow

Experimental_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents - Boronic Acid - Heterocyclic Halide - Base - Solvent Setup->Reagents Degas Degassing (N₂ or Ar sparging) Reagents->Degas Catalyst Addition of Pd Catalyst Degas->Catalyst Reaction Heating and Stirring (e.g., 80-100 °C) Catalyst->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up - Quenching - Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base, a biphasic solvent system (e.g., dioxane/water) can be employed.

  • Degassing: Sparge the reaction mixture with nitrogen or argon for a further 10-15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (the limiting reagent, typically the halide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Considerations for this compound

The ortho-substituents on this boronic acid can present some challenges. Here are some key considerations and troubleshooting tips:

  • Steric Hindrance: The ortho-isopropoxy group can sterically hinder the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in conjunction with the palladium catalyst can be beneficial as they can accelerate the reductive elimination step.

  • Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions. To minimize this side reaction:

    • Use a moderate base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH.

    • Ensure the reaction is carried out under a strictly inert atmosphere.

    • Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable and release the boronic acid slowly in situ.

  • Catalyst Selection: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with a suitable ligand may provide better results for specific substrates.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of modern agrochemicals, particularly fungicides. Its successful application hinges on a good understanding of the Suzuki-Miyaura cross-coupling reaction and careful optimization of the reaction conditions to account for the steric and electronic properties of the molecule. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field, enabling the efficient and reliable synthesis of novel and effective crop protection agents.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with 2-Fluoro-6-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-Fluoro-6-isopropoxyphenylboronic acid. The Suzuki coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds.[1][2] The introduction of microwave irradiation technology has revolutionized this process, offering dramatic reductions in reaction times, increased yields, and improved reaction consistency.[3][4][5][6] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to optimize this powerful reaction for sterically demanding and electronically complex substrates.

Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling

The synthesis of biaryl and heteroaryl structures is a fundamental task in drug discovery, as these motifs are prevalent in a vast number of biologically active molecules.[7][8] The palladium-catalyzed Suzuki-Miyaura reaction provides a robust and versatile method for forging these critical carbon-carbon bonds, valued for its tolerance of a wide range of functional groups and use of readily available starting materials.

Conventional heating methods, however, can require extended reaction times, often spanning several hours to days, particularly when employing challenging substrates.[3] Microwave-assisted synthesis directly addresses this limitation. By utilizing dielectric heating, microwave irradiation rapidly and uniformly elevates the temperature of the reaction mixture, leading to significant rate acceleration.[5] This often translates to reaction times of minutes instead of hours, dramatically increasing throughput and enabling rapid library synthesis.[3][4][5]

The focus of this guide, this compound, represents a class of sterically hindered coupling partners that can be challenging under thermal conditions. The ortho-fluoro and ortho-isopropoxy groups create a sterically congested environment around the boronic acid, which can impede key steps in the catalytic cycle.[9][10][11] Furthermore, such boronic acids can be susceptible to competitive side reactions like protodeboronation.[12] Microwave irradiation provides the energetic input necessary to overcome these hurdles efficiently, making it the ideal technology for these demanding transformations.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[7][13]

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic borate complex, transfers its organic moiety (Ar') to the Pd(II) center, displacing the halide.[14][15][16] The choice of base is critical for this step.[17]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][16][18]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)L₂-Ar'] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Considerations

The success of the coupling reaction is highly dependent on the judicious choice of each component.

  • Boronic Acid (this compound): The steric bulk of the ortho-isopropoxy group can hinder the approach to the palladium center. The ortho-fluoro substituent is an electron-withdrawing group that can also influence the electronic properties of the aromatic ring. A slight excess (1.1-1.5 equivalents) is often used to compensate for potential homocoupling or protodeboronation.[12]

  • Aryl Halide: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl. While aryl iodides and bromides are highly reactive, modern catalysts show excellent efficacy with the more cost-effective and abundant aryl chlorides.[9]

  • Palladium Catalyst: The choice of catalyst, specifically its ligand, is paramount for coupling sterically hindered substrates.

    • Pd(PPh₃)₄ (Tetrakis): A common, reliable choice for many standard couplings.[4][7]

    • Pd(dppf)Cl₂: Often shows enhanced stability and activity.

    • Pd(OAc)₂ or Pd₂(dba)₃ with Ligands: Used with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are highly effective for challenging couplings involving hindered partners or aryl chlorides.[10][11][14][19]

  • Base: The base activates the boronic acid, forming the borate anion required for transmetalation.[16][17]

    • K₂CO₃ or Cs₂CO₃: Standard inorganic bases, effective in aqueous solvent mixtures.[3]

    • K₃PO₄: A stronger base, often used for less reactive aryl chlorides.[12]

    • CsF or KF: Can be effective and are useful when base-sensitive functional groups (like esters) are present.[14][20]

  • Solvent System: The solvent must dissolve all reactants at elevated temperatures and efficiently absorb microwave energy.

    • 1,4-Dioxane/H₂O or DME/H₂O: Excellent, commonly used solvent mixtures for microwave Suzuki reactions.[3][4]

    • Ethanol/H₂O: A greener solvent alternative that can be highly effective.[21]

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Safety Precaution: Microwave reactions in sealed vessels generate high pressure and temperature. Always use a dedicated microwave reactor with appropriate safety features. Handle all reagents in a well-ventilated fume hood.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and degassed H₂O, 4:1 ratio, 5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reagent Addition: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).

  • Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture.

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3][21] The internal pressure should be monitored by the reactor's safety systems.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with a compressed air cooling system integrated into the reactor).

  • Workup: Proceed to the workup and purification phase.

Workflow start Start reagents 1. Add Reagents to Microwave Vial (Ar-X, Boronic Acid, Catalyst, Base) start->reagents solvent 2. Add Degassed Solvent reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (Set T, Time, Power) seal->microwave cool 5. Cool to Room Temperature microwave->cool workup 6. Reaction Workup & Purification cool->workup end End (Purified Product) workup->end

Figure 2: Experimental workflow for microwave-assisted Suzuki coupling.

Product Workup and Purification

A standard workup procedure is essential to isolate the product and remove residual catalyst and salts.

  • Quenching & Dilution: Once cooled, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the heterogeneous palladium black and other insoluble materials.[22][23] Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 20 mL).[4]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[22][24]

Reaction Optimization Parameters

For any new combination of substrates, a systematic optimization is recommended. The following table provides a guide for screening key reaction parameters.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosXPhos Pd G3
Base K₂CO₃Cs₂CO₃K₃PO₄CsF
Solvent Dioxane / H₂O (4:1)DME / H₂O (4:1)Toluene / EtOH / H₂OEtOH / H₂O (3:1)
Temperature 100 °C120 °C140 °C150 °C
Time 10 min15 min20 min30 min

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst Inactivity: The chosen catalyst/ligand is not suitable for the sterically hindered substrate.[25] 2. Insufficient Temperature/Time: Reaction did not reach completion. 3. Reagent Degradation: The boronic acid is unstable under the reaction conditions.1. Screen different catalysts, particularly those with bulky, electron-rich ligands (e.g., XPhos, SPhos).[26] 2. Increase microwave temperature and/or reaction time incrementally. 3. Use a milder base (e.g., KF) or consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Protodeboronation The boronic acid is cleaved by residual water/protons before it can transmetalate. This is a known issue with electron-deficient or some heteroaryl boronic acids.[1][12][20]1. Use rigorously dried solvents and fresh reagents. 2. Use a non-aqueous base/solvent system if possible. 3. Increase the equivalents of boronic acid. 4. Use a more stable derivative like a trifluoroborate salt or MIDA boronate.[12]
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can facilitate the homocoupling pathway.[1] 2. Inefficient Pd(II) to Pd(0) reduction if using a Pd(II) precatalyst.1. Ensure the solvent is properly degassed (e.g., by sparging with argon or nitrogen) before sealing the vial.[24] 2. Start with a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of Aryl Halide A side reaction where the halide is replaced by a hydrogen atom.[1]1. Use a different solvent or base combination. 2. Ensure the reaction mixture is anaerobic. 3. Lower the reaction temperature if conversion is already high.
Difficulty in Purification Residual palladium catalyst or ligand byproducts co-elute with the product.1. After filtration through Celite, consider passing the crude mixture through a small plug of silica or a dedicated palladium scavenger.[23] 2. Optimize chromatography conditions (different solvent systems or reverse-phase HPLC).

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is an exceptionally powerful and efficient method for the synthesis of complex biaryl molecules. By leveraging rapid, controlled heating, this technology successfully overcomes the activation barriers associated with sterically demanding substrates like this compound. This guide provides the fundamental principles, a robust starting protocol, and the necessary troubleshooting insights to empower researchers to confidently apply this technique, accelerating discovery in medicinal chemistry and beyond.

References

Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds. However, its efficiency is severely challenged when coupling partners possess significant steric bulk, particularly di-, tri-, and tetra-ortho-substituted biaryls. Such transformations are often plagued by low yields, slow reaction rates, and competing side reactions like protodeboronation. This guide provides an in-depth analysis of ligand selection strategies to overcome these steric impediments. We will explore the mechanistic rationale behind ligand choice, focusing on the interplay between steric and electronic properties, and provide field-proven protocols for researchers tackling these demanding coupling reactions.

Introduction: The Steric Challenge in Biaryl Synthesis

The synthesis of poly-ortho-substituted biaryls is of paramount importance in drug discovery and materials science, as the steric hindrance around the biaryl axis can enforce specific, biologically active conformations or unique material properties. Unfortunately, the very steric bulk that imparts these desirable features also obstructs the key steps of the Suzuki-Miyaura catalytic cycle.[1] Conventional palladium catalysts, often employing simple phosphine ligands like PPh₃, frequently fail with hindered substrates.

The success of these challenging couplings hinges on the rational selection of a supporting ligand for the palladium center. The ideal ligand must modulate the catalyst's reactivity to favor the desired bond formation over unproductive pathways. This is achieved by carefully tuning its steric and electronic profile to accelerate the rate-limiting steps of the catalytic cycle, which are typically oxidative addition and reductive elimination for hindered systems.[2]

Mechanistic Insight: The Catalytic Cycle Under Steric Strain

Understanding the catalytic cycle is crucial for diagnosing bottlenecks and selecting an appropriate ligand. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance impacts each step differently.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Often Rate-Limiting) pd0->oxidative_addition + Ar-X pd2_aryl L-Pd(II)(Ar)(X) (Aryl Halide Complex) oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation + [Ar'B(OR)₃]⁻ pd2_biaryl L-Pd(II)(Ar)(Ar') (Di-organopalladium Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination (Product Forming Step) pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation side_reaction Protodeboronation Ar'-H boronic_acid->side_reaction H₂O aryl_halide Ar-X aryl_halide->oxidative_addition

Diagram 1: The Suzuki-Miyaura catalytic cycle, highlighting key steps impacted by steric hindrance.

  • Oxidative Addition (OA): The addition of the aryl halide (Ar-X) to the Pd(0) complex. Bulky, electron-rich ligands are known to facilitate this step by promoting the formation of highly reactive, low-coordinate L₁Pd(0) species.[2] For hindered aryl chlorides, which are notoriously unreactive, this step is often rate-limiting.[4][5]

  • Transmetalation (TM): The transfer of the organic group from the boronic acid (activated by a base to form a boronate) to the palladium(II) center.[6] Severe steric clash between the ligand, the aryl halide group, and the incoming hindered boronate can slow this step considerably.

  • Reductive Elimination (RE): The final, product-forming step where the two organic fragments are coupled, regenerating the Pd(0) catalyst. This step is greatly accelerated by bulky ligands, which create steric pressure that forces the two aryl groups into proximity, facilitating C-C bond formation.[7][8]

For hindered substrates, a successful ligand must therefore be bulky enough to promote reductive elimination but not so bulky that it shuts down oxidative addition or transmetalation.

Ligand Selection Strategies

The modern toolkit for Suzuki-Miyaura coupling contains two premier classes of ligands designed to handle sterically demanding substrates: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).

Bulky Dialkylbiaryl Phosphines (Buchwald-Type Ligands)

Developed by the Buchwald group, this class of ligands has revolutionized cross-coupling chemistry.[2] Their defining feature is a biaryl backbone that creates a sterically demanding pocket around the metal center, combined with electron-donating dialkylphosphino groups.

Ligand_Logic ligand_class Effective Ligand Properties bulk Significant Steric Bulk (e.g., large cone angle) ligand_class->bulk edg Strong Electron-Donating Ability (e.g., alkylphosphines, NHCs) ligand_class->edg effect_re Promotes Reductive Elimination bulk->effect_re effect_l1pd Stabilizes monoligated L₁Pd(0) species bulk->effect_l1pd effect_side Can Promote Protodeboronation bulk->effect_side effect_oa Accelerates Oxidative Addition edg->effect_oa edg->effect_l1pd

Diagram 2: Key properties of advanced ligands and their mechanistic impact.

Key Advantages:

  • Accelerated Reductive Elimination: The steric bulk is the most critical feature for coupling hindered substrates, as it facilitates the final bond-forming step.[8]

  • Promotion of Oxidative Addition: The electron-rich nature of the phosphorus atom enhances the rate of oxidative addition, especially for challenging substrates like aryl chlorides.[2]

Common Pitfall: Protodeboronation A critical, often overlooked side reaction is the protodeboronation of the boronic acid, which consumes the nucleophile.[9] Recent studies have shown that palladium complexes with bulky phosphine ligands can accelerate this undesired pathway.[9][10] Judicious selection of reaction conditions (e.g., base, solvent, temperature) is therefore crucial to minimize this competing reaction.

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as powerful alternatives to phosphine ligands.[11] They are strong σ-donors, even more so than most electron-rich phosphines, and their steric profile can be systematically tuned.[12]

Key Advantages:

  • Exceptional Thermal Stability: The strong Pd-C bond makes NHC-Pd complexes highly robust, which is advantageous for slow reactions requiring prolonged heating.

  • Strong σ-Donation: This electronic property strongly promotes the oxidative addition of unreactive electrophiles.[11]

  • Tunable Sterics: Ligands like SIPr and SIMes offer different steric environments, which can be used to control selectivity and reactivity.[12][13] For instance, acenaphthoimidazolylidene-based NHC ligands have shown exceptional efficiency for synthesizing di-, tri-, and even tetra-ortho-substituted biaryls.[14]

Data Summary and Ligand Recommendations

The choice of ligand is highly substrate-dependent. The following table provides a starting point for ligand selection based on the steric complexity of the desired biaryl product.

Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings

Ligand ClassSpecific ExamplesKey FeaturesRecommended ForReferences
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosBulky biaryl backbone, electron-rich dialkylphosphineGeneral use for di- and tri-ortho-substituted aryl chlorides and bromides.[2]
BrettPhosExtremely bulky, designed to promote reductive elimination.Tetra-ortho-substituted biaryls and other highly demanding couplings.[15][15]
AntPhosRigid anthracenyl moiety helps inhibit β-hydride elimination.Sterically demanding aryl-alkyl couplings.[16][16]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors with significant steric bulk.Di- and tri-ortho-substituted couplings, especially those requiring high temperatures.[12][13]
Acenaphthoimidazolylidene"Flexible steric bulk" and strong σ-donor properties.Highly efficient for di-, tri-, and tetra-ortho-substituted biaryls at low catalyst loadings.[14][14]

Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol describes a general procedure for the coupling of a di-ortho-substituted aryl halide with a di-ortho-substituted boronic acid, a challenging transformation requiring a highly active catalyst system.

Materials and Reagents
  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: BrettPhos

  • Aryl Halide: 2,6-Dimethylbromobenzene (or similar)

  • Boronic Acid: 2,6-Dimethylphenylboronic acid

  • Base: Potassium Phosphate (K₃PO₄), finely ground and dried

  • Solvent: Toluene or 1,4-Dioxane, anhydrous

  • Inert Gas: Nitrogen or Argon

Reaction Setup Workflow

Protocol_Workflow start Start prep_glass Oven-dry and cool glassware under inert gas start->prep_glass add_solids Charge vial with Pd₂(dba)₃, Ligand, Boronic Acid, and Base prep_glass->add_solids purge Evacuate and backfill with inert gas (3x) add_solids->purge add_liquids Add anhydrous solvent and aryl halide via syringe purge->add_liquids heat Heat reaction to 100-110 °C with stirring add_liquids->heat monitor Monitor reaction by TLC or GC-MS heat->monitor workup Cool, quench, extract, and dry monitor->workup Upon completion purify Purify by column chromatography workup->purify end Characterize Product purify->end

Diagram 3: Step-by-step workflow for setting up the hindered Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the boronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and BrettPhos (0.022 mmol, 2.2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by the aryl halide (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 2: Typical Reaction Parameters for Hindered Couplings

ParameterRecommended ConditionRationale
Catalyst Loading 1-3 mol% PdHigher loadings may be needed for extremely challenging substrates.
Ligand:Pd Ratio 2.2:1 to 4:1A slight excess of ligand ensures full coordination and catalyst stability.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are preferred. K₃PO₄ is often effective and economical.[15]
Solvent Toluene, Dioxane, 2-MeTHFAnhydrous, non-protic solvents are essential to minimize protodeboronation.
Temperature 80-120 °CElevated temperatures are typically required to overcome high activation barriers.
Boronic Acid 1.2-2.0 equivalentsAn excess of the boronic acid can help drive the reaction to completion.

Troubleshooting

  • Low Conversion: If the starting material is not consumed, consider increasing the temperature, catalyst loading, or switching to a more active ligand (e.g., from XPhos to BrettPhos or an NHC). Ensure the base is finely powdered and rigorously dried.

  • Protodeboronation: If significant amounts of the deboronated arene are observed, ensure all reagents and the solvent are strictly anhydrous. Consider using a weaker base or a different solvent system (e.g., switching from an alcohol-containing solvent to pure toluene).[9]

  • Stalled Reaction: Catalyst deactivation may have occurred. Ensure a rigorously inert atmosphere was maintained throughout the reaction.

Conclusion

Successfully performing Suzuki-Miyaura couplings on sterically hindered substrates is a non-trivial task that requires a departure from standard conditions. The key to success lies in the rational selection of bulky, electron-rich ligands, such as dialkylbiaryl phosphines and N-heterocyclic carbenes, which are specifically designed to accelerate the rate-limiting steps of the catalytic cycle. By understanding the mechanistic roles of these ligands and carefully optimizing reaction parameters, researchers can efficiently construct even the most challenging poly-ortho-substituted biaryl structures, unlocking new possibilities in chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. The efficient and versatile synthesis of these heterocycles is therefore of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyridines via Suzuki-Miyaura cross-coupling reactions utilizing boronic acids. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-tested protocols, and offer expert insights into optimizing reaction conditions for a broad range of substrates.

Introduction: The Ubiquity and Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization make it an ideal building block for modulating biological activity. The development of robust synthetic methodologies for the precise installation of substituents onto the pyridine core is a critical endeavor in the pharmaceutical industry.

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, has emerged as a particularly powerful tool due to the stability, low toxicity, and commercial availability of boronic acids.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X Complex1 R1-Pd(II)L2-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R2-B(OR)2 (Base) Complex2 R1-Pd(II)L2-R2 Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 R1-R2

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps of oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired product and regenerate the catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine (R1-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halo-pyridine is generally I > Br > Cl.

  • Transmetalation: The organoboronic acid (R2-B(OR)2) is activated by a base, forming a boronate complex. This complex then transfers the organic group (R2) to the Pd(II) center, displacing the halide. This step is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups (R1 and R2) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired substituted pyridine (R1-R2) and regenerating the active Pd(0) catalyst.

Key Parameters for Successful Pyridine Synthesis

The success of a Suzuki-Miyaura coupling for pyridine synthesis hinges on the careful selection of several key reaction parameters. The electron-deficient nature of the pyridine ring can present challenges, making optimization crucial.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for achieving high yields and turnover numbers.

Palladium Precatalyst Commonly Used Ligands Key Considerations
Pd(OAc)2PPh3, P(t-Bu)3, SPhos, XPhosInexpensive and readily available, but may require in situ reduction to Pd(0).
Pd2(dba)3P(o-tol)3, RuPhos, JohnPhosA stable Pd(0) source, often used with electron-rich and bulky phosphine ligands.
Pd(PPh3)4(None required)A common Pd(0) catalyst, but can be sensitive to air and moisture.
Buchwald Precatalysts(Ligand is part of the precatalyst)Highly active and air-stable, offering excellent performance for challenging couplings.

Expert Insight: For electron-deficient halo-pyridines, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often superior. These ligands promote the oxidative addition step and stabilize the palladium complex, preventing decomposition.

The Role of the Base

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

Base Strength Typical Applications
K2CO3ModerateA versatile and commonly used base for a wide range of substrates.
Cs2CO3StrongOften effective for less reactive substrates or when milder reaction temperatures are desired.
K3PO4StrongA strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered boronic acids.
Organic Bases (e.g., Et3N)WeakGenerally less effective for Suzuki-Miyaura couplings but can be used in specific cases.

Trustworthiness Check: The choice of base should be empirically determined for each new substrate combination. An initial screen of the bases listed above is recommended to identify the optimal conditions.

Solvent Selection

The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. A mixture of solvents is often employed.

Solvent System Properties Common Usage
Toluene/WaterBiphasicA classic solvent system for Suzuki-Miyaura couplings.
Dioxane/WaterMiscibleAllows for homogenous reaction conditions and can improve reaction rates.
DME/WaterMiscibleAnother effective homogenous system.
THF/WaterMiscibleCan be used, but THF can sometimes coordinate to the palladium center and inhibit catalysis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted pyridines using boronic acids. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for the Synthesis of 2-Phenylpyridine

This protocol describes the coupling of 2-bromopyridine with phenylboronic acid.

protocol_workflow start Start reagents Combine 2-bromopyridine, phenylboronic acid, Pd(PPh3)4, and K2CO3 in a flask. start->reagents solvent Add toluene and water. reagents->solvent degas Degas the mixture with argon or nitrogen for 15-20 minutes. solvent->degas heat Heat the reaction mixture at 90 °C with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to room temperature, add water, and extract with ethyl acetate. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling. This flowchart outlines the key steps from reagent preparation to product purification.

Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh3)4 (0.03 mmol, 35 mg)

  • K2CO3 (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylpyridine.

Protocol for Challenging Couplings: Synthesis of 2-(4-methoxyphenyl)pyridine using a Buchwald Precatalyst

This protocol is adapted for more challenging substrates and utilizes a more active catalyst system.

Materials:

  • 2-Chloropyridine (1.0 mmol, 113.5 mg)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • SPhos Pd G2 (a Buchwald precatalyst) (0.02 mmol, 14.5 mg)

  • K3PO4 (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, combine 2-chloropyridine, 4-methoxyphenylboronic acid, SPhos Pd G2, and K3PO4 in a vial equipped with a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh bottle of catalyst or a more active precatalyst.
Insufficiently strong baseSwitch to a stronger base such as Cs2CO3 or K3PO4.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Formation of byproductsHomocoupling of boronic acidUse a slight excess of the halo-pyridine. Ensure thorough degassing.
ProtodeboronationUse anhydrous solvents and ensure the base is dry.
Difficulty with purificationResidual palladiumFilter the crude product through a pad of Celite or treat with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of substituted pyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields for a wide range of substrates. The protocols and insights provided in this document serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-isopropoxyphenylboronic acid. This sterically hindered and electronically distinct boronic acid presents unique challenges. This guide provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and systematically optimize your reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low or no conversion. What are the primary factors to investigate?

A1: Low conversion with this substrate is a common issue, primarily stemming from its steric hindrance and electronic properties. The ortho-fluoro and ortho-isopropoxy groups significantly crowd the boron center, which can impede crucial steps in the catalytic cycle.[1][2]

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] You should employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][3]

    • Recommended Ligands: Start with Buchwald ligands such as SPhos, XPhos, or RuPhos.[1][2] For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos, which have shown success with sterically demanding substrates.[4][5] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative, offering high stability and activity.[4]

  • Base Selection: A weak base may not be sufficient to activate the sterically hindered boronic acid for transmetalation.[1] The choice of base is also highly dependent on the solvent system.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is often a robust choice for hindered couplings, particularly when used as a finely powdered solid in anhydrous solvents.[4] Stronger bases like potassium tert-butoxide (KOtBu) can be effective, especially with less reactive coupling partners like aryl chlorides.[4]

  • Solvent and Temperature: Anhydrous, aprotic polar solvents are generally preferred.

    • Recommended Solvents: Dioxane, toluene, and CPME are common choices.[4][6]

    • Temperature Optimization: Sterically hindered substrates often require higher temperatures to overcome activation barriers. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-140 °C.[4] Microwave irradiation can also be a valuable tool for rapid heating and shorter reaction times.[4]

  • Reagent Quality: Ensure all reagents are pure and dry.

    • Boronic Acid Stability: Boronic acids can degrade over time, particularly through protodeboronation.[7][8] Use a fresh batch of this compound.

    • Catalyst Activity: The active catalytic species is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[9] The efficiency of this reduction can be a failure point. Consider using a Pd(0) source directly or a more robust, air-stable precatalyst.[2]

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[7] Ensure your base is anhydrous, especially for non-aqueous reactions.[2]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid. What is happening and how can I minimize it?

A2: This side reaction is called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] It is a common decomposition pathway for boronic acids, especially under the basic conditions of the Suzuki reaction.[8][10] For sterically hindered or electron-deficient boronic acids, this can be a major competing reaction.[11][12]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[2] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[2][6]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can be an effective strategy.[8] These esters slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring the desired cross-coupling over protodeboronation.[8][13]

  • Optimize Reaction Temperature: High temperatures can sometimes exacerbate protodeboronation.[9] A careful screen of the reaction temperature is recommended to find a balance between a reasonable reaction rate and minimizing this side reaction.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can themselves catalyze protodeboronation.[14] This underscores the importance of efficient reduction of the Pd(II) precatalyst to the active Pd(0) state.

Q3: My reaction has stalled, and I see both starting materials remaining. What adjustments can I make?

A3: A stalled reaction often points to catalyst deactivation or suboptimal conditions that are not sufficient to overcome the high activation energy of coupling with a hindered substrate.

  • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve full conversion.[3]

  • Ligand Screening: The initial choice of ligand may not be optimal. A systematic screening of different classes of bulky, electron-rich ligands is highly recommended.

  • Re-evaluate the Base/Solvent System: The interplay between the base and solvent is crucial.[2] For instance, if you are using an aqueous base with a hydrophobic solvent like toluene, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[2] Alternatively, switching to a homogeneous system with a soluble base might be beneficial.

  • Check for Catalyst Inhibition: Although less common with this specific boronic acid, some substrates with coordinating functional groups can inhibit the palladium catalyst.[1]

Q4: I am observing significant homocoupling of the boronic acid. How can I prevent this?

A4: The homocoupling of boronic acids to form a symmetrical biaryl is another common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2][15]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2] Ensure your solvent and reaction mixture are thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst.[3][9]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]

  • Ligand Choice: The choice of ligand can also influence the rate of homocoupling versus cross-coupling.[3]

Visualizing the Suzuki Catalytic Cycle & Troubleshooting

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to diagnosing issues with sterically hindered substrates.

Suzuki_Cycle cluster_challenges Challenges with this compound Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'B(OH)2 (Base Activated) PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

With substrates like this compound, the steric bulk around the boron atom can significantly slow down the Transmetalation step. Similarly, if the aryl halide partner is also sterically hindered, both the Oxidative Addition and the final Reductive Elimination steps can be difficult, leading to overall low reaction efficiency.[2][4]

Experimental Protocols

General Protocol for Screening Catalysts and Ligands

This protocol is designed for the parallel screening of conditions in a 24-well plate format.

  • Preparation of Stock Solutions:

    • Substrate Stock Solution: Prepare a stock solution of your aryl halide (1.0 eq) and this compound (1.2-1.5 eq) in a chosen anhydrous, degassed solvent (e.g., Dioxane or Toluene).[9]

    • Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or prepare a slurry of K₃PO₄ in the reaction solvent if anhydrous conditions are desired).[9]

  • Reaction Setup:

    • To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.[9]

    • Purge the plate with an inert gas (Argon or Nitrogen).

    • Dispense the substrate stock solution into each well.

    • Add the base solution to each well.

  • Reaction and Monitoring:

    • Seal the plate and place it on a stirring hot plate at the desired temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or GC-MS.[6]

  • Workup (for analysis):

    • Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Observed Step1 1. Verify Reagent Quality - Boronic Acid Stability - Catalyst/Ligand Activity - Solvent/Base Purity & Anhydrous Start->Step1 Step2 2. Review Reaction Setup - Adequate Degassing? - Optimal Temperature? - Sufficient Mixing? Step1->Step2 Step3 3. Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation Step2->Step3 Step4 4. Systematic Component Screening Step3->Step4 Screen_Catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) Step4->Screen_Catalyst Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3, KOtBu) Step4->Screen_Base Screen_Solvent Screen Solvents & Temp. (e.g., Toluene, Dioxane, 80-140°C) Step4->Screen_Solvent End Successful Optimization Screen_Catalyst->End Screen_Base->End Screen_Solvent->End

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Summary of Recommended Conditions for Hindered Couplings

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand. Air-stable precatalysts are also excellent choices.Pd(II) sources are common but require in-situ reduction. Pd(0) sources can be more direct.[3][9]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands.Facilitate oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.[1][2][4]
Base K₃PO₄ (anhydrous), Cs₂CO₃, or KOtBu.Stronger bases are often needed to facilitate the transmetalation of hindered boronic acids.[1][4]
Solvent Anhydrous, aprotic solvents like Toluene, Dioxane, or CPME.High boiling point solvents allow for increased reaction temperatures. Anhydrous conditions minimize protodeboronation.[4][6]
Temperature 80 - 140 °CHigher temperatures are often required to overcome the activation energy for coupling sterically demanding substrates.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][7]

References

preventing protodeboronation of 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Fluoro-6-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered and electronically complex building block in their synthetic workflows. We understand the unique challenges this reagent can present, particularly its susceptibility to protodeboronation. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve successful outcomes in your coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.

Q1: Why is this specific boronic acid so prone to decomposition?

A: this compound has a combination of structural features that make it susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The primary factors are:

  • Steric Hindrance: The large isopropoxy group at the ortho position can physically block the boron center from efficiently participating in the desired catalytic cycle (i.e., transmetalation in a Suzuki-Miyaura coupling).[2][3] This slowing of the productive reaction gives the undesired protodeboronation side reaction more time to occur.

  • Electronic Effects: The isopropoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the ipso-carbon more susceptible to protonolysis, especially under basic conditions which are required for the Suzuki coupling.[4][5] The ortho-fluoro substituent adds further complexity by increasing the Lewis acidity of the boron atom.[6]

Q2: What is the optimal way to store this compound?

A: Proper storage is critical to maintain the reagent's integrity.[7] We recommend the following:

  • Temperature: Store in a refrigerator at 2-8 °C.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[8][9]

  • Container: Keep the compound in a tightly sealed container in a dry, well-ventilated place.[10] Avoid storing it on bench tops or in fume hoods for extended periods.[8]

Q3: Are there any visual signs of degradation I should look for?

A: While visual inspection is not foolproof, signs of degradation can include a change in texture from a free-flowing powder to a clumpy or sticky solid, which may indicate hydration or oligomerization. However, the most reliable way to assess purity is through analytical methods like NMR or LC-MS before use, especially if the reagent has been stored for a long time or handled improperly.

Q4: Can I use this boronic acid directly, or do I need to convert it to another form?

A: While direct use is possible with highly optimized conditions, we strongly recommend converting it to a more stable derivative, such as a pinacol or MIDA boronate ester, for consistent and high-yielding results.[11][12] This "slow-release" strategy is the most effective way to combat protodeboronation.[12]

Troubleshooting Guide: Low Yield & Protodeboronation Byproduct

This section is designed to help you diagnose and solve issues when you observe low yields of your desired coupled product and/or significant formation of the protodeboronated byproduct, 1-fluoro-3-isopropoxybenzene.

Symptom: My reaction gives a low yield of the desired product, and I've confirmed the major byproduct is from protodeboronation.

This is the most common failure mode for this substrate. The workflow below will guide you through the most effective solutions.

G start Low Yield & Protodeboronation Detected reagent_check Are you using the free boronic acid? start->reagent_check condition_check Assess Reaction Conditions reagent_check->condition_check No solution_ester PRIMARY SOLUTION: Convert to a stable boronate ester (Pinacol or MIDA recommended). This provides 'slow release'. reagent_check->solution_ester Yes yes_reagent Yes no_reagent No, using an ester (Pinacol, MIDA, etc.) base_check What base are you using? (e.g., NaOH, K2CO3) condition_check->base_check temp_check What temperature are you using? condition_check->temp_check solution_catalyst Ensure a highly active catalyst system is used. (e.g., Buchwald Ligands like XPhos/SPhos with a Pd(0) or Pd(II) source) condition_check->solution_catalyst solution_base Switch to a milder, non-hydroxide base. Good options: K3PO4, Cs2CO3, CsF. base_check->solution_base solution_temp Lower the reaction temperature. Try 60-80 °C. Requires a highly active catalyst. temp_check->solution_temp solution_ester->condition_check If problems persist, optimize conditions for the ester

References

troubleshooting low yield in Suzuki coupling with ortho-substituted boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the most persistent challenges in cross-coupling chemistry: achieving high yields in Suzuki-Miyaura reactions involving sterically hindered ortho-substituted boronic acids.

Troubleshooting Guide: From Low Yields to Successful Couplings

This section addresses specific experimental failures in a question-and-answer format, providing in-depth explanations and proven protocols to overcome them.

Q1: My reaction with an ortho-substituted boronic acid is sluggish, stalls, or results in a very low yield. What is the most critical factor I should address first?

A1: Your catalyst and ligand selection is paramount. Standard catalyst systems, such as those using Pd(PPh₃)₄, are often completely ineffective for sterically demanding substrates.[1] The steric bulk from the ortho-substituent impedes the key steps of the catalytic cycle, primarily transmetalation and reductive elimination.[1][2] To overcome this, you need a catalyst system specifically designed to accommodate and promote these challenging steps.

The Underlying Chemistry: Why Standard Ligands Fail

In the Suzuki catalytic cycle, the palladium center must orchestrate the coming together of two bulky fragments. An ortho-substituent on the boronic acid creates a "steric wall" that prevents the boron reagent from efficiently approaching the palladium center for transmetalation. Similarly, after transmetalation, the two bulky aryl groups on the palladium complex must orient correctly for the final C-C bond-forming reductive elimination. Bulky, electron-rich ligands are essential as they:

  • Promote Oxidative Addition: Electron-rich ligands accelerate the initial insertion of the Pd(0) catalyst into the aryl halide bond, which is especially important for less reactive aryl chlorides.[3]

  • Facilitate Reductive Elimination: Bulky ligands create a sterically crowded environment around the palladium, which promotes the final bond-forming step to relieve this strain.[3]

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Phosphine Ligands: This is the most critical modification. These ligands are designed to be sterically demanding, which accelerates the rate-limiting reductive elimination step.

    • Excellent Starting Choices (Buchwald Ligands): SPhos, RuPhos, and XPhos are industry standards for challenging couplings.[4]

    • For Extremely Hindered Substrates (e.g., forming tetra-ortho-substituted biaryls): Specialized ligands like BI-DIME may offer superior performance.[4][5]

  • Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective and stable catalysts for hindered couplings.[6][7] They have shown excellent performance even at room temperature.[7]

Q2: I've improved my catalyst system, but my yield is still compromised by a major byproduct, which I suspect is from protodeboronation. How can I confirm and prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent and highly detrimental side reaction, especially with electron-deficient or heteroaromatic boronic acids.[8][9] It effectively consumes your starting material without forming the desired product.

The Underlying Chemistry: Why Protodeboronation Occurs

This undesired reaction is often promoted by the very conditions needed for the Suzuki coupling itself: the presence of a base and a proton source (like water in the solvent mixture).[9] For ortho-substituted boronic acids, if the desired C-C coupling is slow due to steric hindrance, the competing protodeboronation has more time to occur.

Recommended Solutions:

  • Modify Your Base and Solvent System:

    • Use Weaker, Non-nucleophilic Bases: Strong bases can accelerate protodeboronation. Switch from hydroxides (NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8]

    • Employ Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress protodeboronation. Use rigorously dried, degassed aprotic solvents like toluene, dioxane, or 2-MeTHF.[4][10]

  • Increase the Stability of the Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[9]

    • Boronic Esters (Pinacol, Neopentyl): These are generally more stable than the corresponding acids.

    • MIDA Boronates: These are exceptionally stable, crystalline solids that are highly resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[8][9]

    • Organotrifluoroborates (BF₃K salts): These offer another stable alternative that can suppress unwanted side reactions.

This protocol creates a more stable boronate ester that can be used directly in the coupling reaction.[5]

  • Dissolution: In a vial with a stir bar, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form.

  • Isolation: Stir the slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling.[5]

Frequently Asked Questions (FAQs)

Why are ortho-substituted boronic acids so challenging for Suzuki coupling?

The primary reason is steric hindrance . The Suzuki-Miyaura coupling mechanism involves several key steps where bulky groups can clash, slowing down the reaction.[2]

Suzuki_Cycle_Hindrance cluster_cycle Suzuki Catalytic Cycle cluster_hindrance Impact of Ortho-Substitution Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation (Often Rate-Limiting) PdII_Aryl->Transmetal Ar'-B(OR)2 (Base Activated) PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination (Often Rate-Limiting) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Steric hindrance from ortho-substituents primarily slows the transmetalation and reductive elimination steps.

  • Transmetalation: The transfer of the aryl group from boron to palladium is often the rate-determining step. An ortho-substituent physically blocks the boronic acid from approaching the palladium complex, significantly reducing the reaction rate.[2]

  • Reductive Elimination: After transmetalation, the two aryl groups (one from the halide, one from the boronic acid) are bound to the palladium. They must come close together to form the new C-C bond. Ortho-substituents on one or both groups can make this final step energetically unfavorable, again slowing the reaction and catalyst turnover.

What is the best general-purpose catalyst and ligand combination to start with for a new, hindered substrate?

For a previously untested, sterically hindered coupling, a reliable starting point is a pre-formed palladium(II) precatalyst paired with a bulky biaryl phosphine ligand. These "precatalysts" are air-stable and efficiently generate the active Pd(0) species in solution.

Challenge LevelRecommended Catalyst SystemBase / SolventTemperature (°C)
Di-ortho-substituted XPhos Pd G3 (or G4)K₃PO₄ / Dioxane or Toluene80–110
Tri-ortho-substituted RuPhos Pd G3 (or G4)K₃PO₄ or Cs₂CO₃ / Toluene100–120
Tetra-ortho-substituted [Pd(cinnamyl)Cl]₂ / BI-DIMEK₃PO₄ / Toluene or Xylenes110–140

This table provides starting points; optimization is often necessary. References:[4][5][11]

How do I properly set up my reaction to ensure an inert atmosphere, and why is it so critical?

Oxygen can be detrimental to Suzuki couplings. It oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands, leading to catalyst death and low yields.[8]

  • Vessel Preparation: Add your aryl halide, boronic acid (or derivative), and base to a reaction vial or flask equipped with a magnetic stir bar.

  • Seal and Purge: Seal the vessel with a septum cap. Insert a needle connected to a vacuum/inert gas (Argon or Nitrogen) manifold.

  • Evacuate/Backfill Cycle: Gently evacuate the vessel until the solids "bubble," then backfill with the inert gas. Repeat this cycle 3-5 times to thoroughly remove all oxygen.

  • Solvent Addition: Add your degassed solvent(s) via syringe through the septum. To degas a solvent, bubble an inert gas through it for 15-30 minutes prior to use.

  • Catalyst Addition: Under a positive pressure of inert gas (a gentle outflow), quickly open the vessel and add the palladium precatalyst and any solid ligand. Reseal immediately.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield with Ortho-Substituted Boronic Acid Step1 Step 1: Evaluate Catalyst System Is it designed for hindered substrates? (e.g., Pd(PPh3)4 is poor) Start->Step1 Step2 Step 2: Check for Protodeboronation Is the arene byproduct observed? Step1->Step2 If yes... Sol1 Action: Switch to Bulky Ligand (XPhos, SPhos, NHC) + Modern Precatalyst (G3/G4) Step1->Sol1 If no... Step3 Step 3: Optimize Reaction Conditions Are temperature and concentration sufficient? Step2->Step3 If no... Sol2 Action: Mitigate Protodeboronation - Use milder base (K3PO4, Cs2CO3) - Use stable boron reagent (MIDA, BF3K) - Use anhydrous solvent Step2->Sol2 If yes... Step4 Step 4: Verify Reagent Quality Are reagents fresh and pure? Step3->Step4 If no... Sol3 Action: Increase Reaction Vigor - Increase temperature (100-140°C) - Consider microwave irradiation Step3->Sol3 If yes... Sol4 Action: Re-purify & Re-run - Use fresh, high-purity reagents - Ensure inert atmosphere is rigorous Step4->Sol4

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds. However, the introduction of fluorinated substrates, which are critical building blocks in pharmaceuticals and advanced materials, often presents significant challenges.[1] Researchers frequently encounter issues of low yield, stalled reactions, and catalyst decomposition. This guide provides in-depth troubleshooting advice, explains the underlying deactivation mechanisms, and offers field-proven protocols to overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a fluoroarene substrate is sluggish or has stalled completely. What's the most likely cause?

A: The most common culprits are catalyst deactivation and issues with the transmetalation step. Fluoride ions, either from the substrate or certain bases (e.g., CsF, KF), can interact with the palladium center, leading to the formation of inactive palladium-fluoride complexes.[2] Additionally, the strong electron-withdrawing nature of fluorine can make the oxidative addition step more difficult or alter the stability of key intermediates in the catalytic cycle.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. What should I do?

A: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[3] Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can also mitigate this side reaction, as it avoids in-situ reduction steps of Pd(II) precursors which can sometimes favor homocoupling.[3][4]

Q3: Can the choice of base deactivate the catalyst when using fluorinated compounds?

A: Absolutely. While a base is essential to activate the boronic acid for transmetalation, its choice is critical.[5] Inorganic fluoride bases like CsF or KF, while effective at promoting the reaction, can also be a direct source of fluoride ions that may poison the catalyst.[2] Conversely, very strong bases can accelerate the degradation of sensitive phosphine ligands. A careful screening of bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is often necessary to find the optimal balance for your specific substrate combination.[6]

Q4: My reaction mixture turned black, and palladium black precipitated. Is the reaction salvageable?

A: The formation of palladium black indicates catalyst decomposition into inactive palladium nanoparticles. This is a common deactivation pathway, often accelerated by high temperatures or the presence of impurities.[7] Once significant precipitation has occurred, the reaction is typically not salvageable. The focus should be on preventing this in future runs by using more stable ligands, lower reaction temperatures if possible, or employing a modern, well-defined precatalyst system.

Part 2: Systematic Troubleshooting Guide

When a Suzuki reaction with a fluorinated substrate fails, a systematic approach is key. Use the table below to diagnose the issue based on your observations and implement the recommended solutions.

Observation Potential Cause(s) Recommended Solutions & Rationale
Low Conversion / Stalled Reaction 1. Catalyst Deactivation by Fluoride: Fluoride ions binding to the Pd center.Switch Base: If using a fluoride-containing base (CsF, KF), switch to a non-fluoride base like K₃PO₄ or Cs₂CO₃.[6] • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center and promote faster reductive elimination, outcompeting deactivation pathways.[3]
2. Inefficient Transmetalation: The base may not be strong or soluble enough to activate the boronic acid effectively.[5]Screen Bases: Test a range of bases from moderate (K₂CO₃) to strong (K₃PO₄, Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility.[6] • Solvent System: Ensure the solvent system (e.g., dioxane/water, DMF/water) can dissolve the inorganic base.[7]
Significant Protodeboronation Excess Water or Protic Solvent: The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur.Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. • Use Boronate Esters: Pinacol (Bpin) or other boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[3]Improve Degassing: Use multiple freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[3] • Use Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass in-situ reduction steps.[3]
Formation of Palladium Black Catalyst Decomposition: The active catalytic species is unstable under the reaction conditions (e.g., high temperature, ligand degradation).Lower Temperature: If possible, reduce the reaction temperature. Microwave irradiation can sometimes provide efficient heating at lower bulk temperatures.[6] • Use Robust Precatalysts: Employ modern Buchwald-type precatalysts (e.g., XPhos Pd G3), which are designed for high stability and efficient generation of the active Pd(0) species.[8]

Part 3: Deep Dive - Mechanisms of Catalyst Deactivation

Understanding the "why" behind catalyst failure is crucial for rational problem-solving. When fluorinated compounds are involved, several deactivation pathways can operate simultaneously.

Fluoride-Induced Deactivation

The primary challenge stems from the high affinity of palladium for fluoride. Fluoride ions, whether from the aryl fluoride substrate during oxidative addition or from a fluoride-containing base, can lead to several detrimental outcomes.

  • Formation of Inactive Pd-F Species: Fluoride can coordinate to the palladium center, forming stable LₙPd(Ar)F or related palladium-fluorido complexes. These species can be slow to participate in subsequent steps of the catalytic cycle, effectively sequestering the active catalyst.[2]

  • Inhibition of Catalytic Cycle: In some systems, the presence of excess fluoride has been shown to completely quench catalytic activity by inhibiting key steps like reductive elimination or transmetalation.[9][10]

Caption: Fluoride-induced catalyst deactivation pathway.

Ligand Degradation

Phosphine ligands, especially electron-rich ones, are crucial for stabilizing the palladium center and facilitating the catalytic cycle. However, they are susceptible to degradation under harsh reaction conditions.

  • P-C Bond Cleavage: In the presence of strong bases and elevated temperatures, P-C bond cleavage can occur, particularly in bulky biarylphosphine ligands. This destroys the ligand and leads to the formation of inactive palladium species and ultimately palladium black.

  • Oxidation: If the reaction is not kept strictly anaerobic, phosphine ligands can be oxidized to phosphine oxides, which have poor coordinating ability, leading to catalyst deactivation.[4]

Caption: A logical workflow for troubleshooting failed reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki Coupling with a Fluorinated Arene

This protocol serves as a robust starting point, incorporating best practices to minimize deactivation.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If required, add degassed water (e.g., 0.5 mL).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Biaryls from 2-Fluoro-6-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of complex biaryl molecules. This guide provides specialized troubleshooting advice and answers to frequently asked questions concerning the purification of biaryl products derived from Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-isopropoxyphenylboronic acid. The unique steric and electronic properties of this reagent can lead to specific challenges in product isolation and purification. This document is designed to provide you with the causal understanding and practical protocols necessary to overcome these hurdles efficiently.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of biaryl products from reactions utilizing this compound.

Question 1: My crude reaction mixture shows a significant amount of unreacted this compound by NMR and LCMS. What is the most effective way to remove it?

Answer:

This is a frequent issue, as sterically hindered boronic acids like this compound can exhibit lower reactivity, leading to incomplete consumption. Fortunately, the acidic nature of the boronic acid functional group provides a straightforward handle for its removal.

Causality: Boronic acids are Lewis acids and can be deprotonated by a base to form water-soluble boronate salts.[1][2] This property allows for a clear differentiation in solubility between the acidic starting material and the neutral biaryl product.

Recommended Protocol: Enhanced Basic Liquid-Liquid Extraction

  • Initial Quench: After the reaction is complete, quench the mixture with water and dilute it with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] Ensure the pH of the aqueous layer is >10 to guarantee complete deprotonation of the boronic acid.

  • Complexation (Optional but Recommended): For particularly stubborn cases, add a 1,2-diol like D-sorbitol to the basic aqueous wash.[1][3] Sorbitol forms a highly water-soluble anionic complex with the boronate, which dramatically enhances its partitioning into the aqueous phase.

  • Separation and Neutralization: Separate the layers. The organic layer now contains your desired biaryl product, largely free of the boronic acid. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Verification: Confirm the removal of the boronic acid impurity by TLC or LCMS analysis of the crude product before proceeding to chromatography.

Question 2: I am struggling to separate my desired biaryl product from a major byproduct, which I've identified as the homocoupled dimer of the boronic acid (2,2'-Difluoro-6,6'-diisopropoxy-1,1'-biphenyl). They are co-eluting during column chromatography. What should I do?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[4][5] The resulting symmetrical biaryl can be challenging to separate due to its similar polarity to the desired cross-coupled product.

Causality: The steric hindrance of this compound can slow down the desired cross-coupling pathway, giving more opportunity for side reactions like homocoupling to occur.[6][7]

Purification Strategies:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems. A switch from standard ethyl acetate/hexane systems to dichloromethane/methanol or toluene/acetone might alter the selectivity enough to achieve separation.

    • Use of Additives: Sometimes, adding a small amount of a polar modifier like triethylamine (if your compound is stable to it) can change the interactions with the silica gel and improve separation.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly challenging separations, reverse-phase chromatography (C18) may be necessary.[3]

  • Crystallization:

    • Principle: Crystallization is an excellent technique for purifying products when impurities have different solubility profiles.[8][9][10][11] It is often more effective than chromatography for removing closely eluting impurities, especially on a larger scale.

    • Solvent Screening: Begin by screening for a suitable solvent or solvent system. The ideal single solvent will dissolve your crude product when hot but result in low solubility when cold.[9] A good two-solvent system consists of a "soluble" solvent and a less polar "anti-solvent" in which the product is poorly soluble.[8] Common systems for biaryls include ethanol/water, toluene/heptane, or dichloromethane/hexane.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent (or the "soluble" solvent). If using a two-solvent system, add the "anti-solvent" dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by filtration.

Question 3: My final product is contaminated with residual palladium. What are the best methods for removing it to meet pharmaceutical specifications (<10 ppm)?

Answer:

Residual palladium is a common issue in cross-coupling chemistry and its removal is critical, especially in drug development.[12] Several effective methods, known as scavenging, can be employed post-reaction.

Causality: The palladium catalyst can exist in various forms in the reaction mixture and may have an affinity for the final biaryl product, making its removal by simple extraction or chromatography incomplete.

Recommended Palladium Scavenging Protocols:

Scavenging MethodProtocolAdvantagesConsiderations
Activated Carbon Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene). Add 5-10 wt% of activated carbon. Stir the slurry for 2-16 hours at room temperature or slightly elevated temperature. Filter through a pad of Celite® to remove the carbon.[13]Cost-effective, readily available.Can lead to loss of product due to non-specific adsorption.[13]
Silica-Based Scavengers Choose a scavenger with a functional group that binds palladium, such as thiol (MP-TMT) or isocyanide.[12][14] Stir the crude product solution with 2-5 equivalents of the scavenger resin for several hours. Filter to remove the resin.High efficiency and selectivity, low product loss.[12]Higher cost compared to activated carbon.
Thiol-Based Reagents Add a solution of a thiol-containing compound like 1-dodecanethiol or N-acetylcysteine to the crude product solution and stir. The palladium-thiol complex can then be removed by a subsequent aqueous wash or silica gel filtration.Effective and relatively inexpensive.Can introduce new impurities if not fully removed.

Protocol: Using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol, MP-TMT)

  • Following the aqueous work-up, dissolve the crude biaryl product in a suitable organic solvent (e.g., THF, DCM, or Toluene) at a concentration of approximately 50-100 mg/mL.

  • Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stir the mixture at room temperature for 4-24 hours. Reaction progress can be monitored by taking small aliquots, filtering, and submitting for elemental analysis (e.g., ICP-MS).

  • Once scavenging is complete, remove the silica resin by filtration, washing the resin with fresh solvent.

  • Combine the filtrates and concentrate in vacuo. The resulting product should have significantly reduced palladium content.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary side reactions and byproducts I should expect when using this compound?

Answer: Due to its ortho-substituents, this compound is prone to several side reactions besides the desired cross-coupling:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, to form 1-fluoro-3-isopropoxybenzene.[15] This is a very common side reaction for ortho-substituted and heteroaryl boronic acids, often accelerated by aqueous base and elevated temperatures.[16][17][18][19]

  • Homocoupling: As discussed in the troubleshooting section, this is the coupling of two molecules of the boronic acid to form 2,2'-Difluoro-6,6'-diisopropoxy-1,1'-biphenyl. This is often driven by oxidative conditions.[4][6][7][20]

  • Boroxine Formation: Like many boronic acids, it can dehydrate to form a cyclic trimer anhydride called a boroxine. While this is usually in equilibrium with the monomeric acid under reaction conditions, it can sometimes complicate purification and analysis.

// Nodes SM [label="Starting Materials\n(Ar-X + 2-Fluoro-6-isopropoxy-\nphenylboronic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_cycle [label="Suzuki-Miyaura\nCatalytic Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Biaryl Product", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling\nByproduct", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\nByproduct", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Pd_cycle [label="Pd(0), Base"]; Pd_cycle -> Product [label="Reductive\nElimination"]; SM -> Homocoupling [label="O₂ or excess Pd(II)\n(Side Reaction)"]; SM -> Protodeboronation [label="H₂O, Base, Heat\n(Side Reaction)"]; } dot Caption: Primary reaction and side-reaction pathways.

FAQ 2: How can I minimize the formation of the protodeboronation byproduct during the reaction itself?

Answer: Minimizing protodeboronation involves carefully controlling the reaction conditions to favor the productive cross-coupling pathway over the undesired C-B bond cleavage.[15][21]

  • Use a More Stable Boron Species: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Ar-B(pin)) or a potassium trifluoroborate salt (Ar-BF₃K).[22][23] These reagents are generally more robust and slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[21][23]

  • Choice of Base: Strong aqueous bases like NaOH can accelerate protodeboronation.[19] Consider using a milder, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using rigorously dried solvents can help.

  • Faster Catalysis: Employ a highly active catalyst system that promotes rapid cross-coupling. Modern precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reaction, allowing it to outcompete the slower decomposition pathway, even at lower temperatures.[24]

FAQ 3: I have a solid crude product. Can I use crystallization as the primary purification method instead of chromatography?

Answer: Absolutely. If your crude product is a solid and TLC/LCMS analysis shows one major product with smaller amounts of impurities, crystallization can be a highly effective and scalable purification method.[8][11]

Workflow for Assessing Crystallization:

  • Solubility Screening: Take a small amount of the crude solid (~10-20 mg) and test its solubility in a range of common laboratory solvents (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water) at both room temperature and at reflux.[9]

  • Identify Potential Systems:

    • Single Solvent: Look for a solvent that shows poor solubility at room temperature but good solubility when hot. This is the ideal scenario.

    • Two-Solvent System: Find a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

  • Perform a Small-Scale Trial: Attempt a crystallization with the most promising solvent system on a small scale (50-100 mg).

  • Analyze Purity: After isolating the crystals, check their purity by NMR, LCMS, and melting point. Also, analyze the remaining mother liquor to see which impurities were successfully removed.

  • Scale-Up: If the small-scale trial is successful, you can confidently apply the method to the rest of your material.

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// Edges Crude -> Workup; Workup -> Check_Purity; Check_Purity -> Decision; Decision -> Chrom [label="No"]; Decision -> Cryst [label="Yes"]; Chrom -> Pure_Oil; Cryst -> Pure_Solid; } dot Caption: Decision workflow for purification strategy.

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids. As experienced chemists know, while the Suzuki coupling is a powerful tool for C-C bond formation, substrates with electron-withdrawing groups present unique hurdles that can lead to diminished yields and complex product mixtures. This document offers field-proven insights and detailed protocols to help you navigate these challenges effectively.

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura reaction's efficacy is largely dependent on the electronic nature of its coupling partners.[1] While the reaction is robust, electron-deficient boronic acids—such as those containing nitro groups, esters, or trifluoromethyl substituents, as well as many heteroaromatic systems like pyridines and pyrimidines—introduce a set of specific challenges.[2][3][4] The primary reason for this is the reduced nucleophilicity of the organoboron species, which can slow down the crucial transmetalation step in the catalytic cycle.[3][5] This sluggish desired reaction opens the door for competing side reactions to occur, primarily protodeboronation and homocoupling.[6][7]

This guide will dissect these common failure modes, provide a logical framework for troubleshooting, and offer optimized protocols to enhance the success rate of your challenging coupling reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the most common issues observed in the lab.

Q1: My reaction has a very low yield, and I've mostly recovered my starting aryl halide. What's the likely culprit?

A1: This is a classic symptom of a stalled or inhibited catalytic cycle, often pointing to issues with the boronic acid partner or the catalyst itself. The most probable causes are protodeboronation of the electron-deficient boronic acid or catalyst deactivation .

  • Protodeboronation: This is a major side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[6][8] Electron-deficient boronic acids are particularly susceptible to this process.[9][10] The reaction is often promoted by the presence of water and a strong base, or by elevated temperatures.[6][10]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. The presence of oxygen can lead to catalyst decomposition.[9][11] Furthermore, certain heteroaromatic substrates (e.g., 2-pyridyl boronic acids) can coordinate to the palladium center, leading to catalyst inhibition.[2][3]

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your boronic acid is fresh and pure. Electron-deficient boronic acids can degrade upon storage.[9][12] Consider using a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[9][10]

  • Ensure Rigorous Inert Conditions: Oxygen is detrimental.[9][11] Properly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.[10] Assemble your reaction under a positive pressure of inert gas.

  • Check Catalyst and Ligand: Use a fresh, reliable palladium source and ensure phosphine ligands have not been oxidized.[9] Consider using a pre-formed, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3) to ensure the generation of the active Pd(0) species.[11]

Q2: My main byproduct is the homocoupled dimer of my boronic acid. Why is this happening and how can I prevent it?

A2: Boronic acid homocoupling (formation of R-R from R-B(OH)₂) is another common side reaction, particularly when using a Pd(II) precatalyst like Pd(OAc)₂ or in the presence of oxygen.[13][14]

  • Mechanism: Homocoupling can occur when two boronic acid molecules transmetalate with a Pd(II) center, followed by reductive elimination. This process also serves to reduce the Pd(II) precatalyst to the active Pd(0) state, but it consumes your nucleophile.[13] The presence of oxygen can also promote this pathway.[13][14]

Strategies to Minimize Homocoupling:

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a highly active precatalyst that rapidly generates Pd(0) can minimize the time the reaction spends in the Pd(II) state, thus reducing the opportunity for homocoupling.[15]

  • Strict Oxygen Exclusion: As with protodeboronation, thoroughly degassing the reaction mixture is critical. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then participate in the homocoupling cycle.[13]

  • Modify Reaction Conditions: In some cases, the addition of additives can suppress homocoupling. For instance, with pyrazolylboronic esters, the addition of potassium formate has been shown to reduce homocoupling.[16]

Q3: The reaction is sluggish and stalls before completion, even with active catalyst. How can I accelerate the desired cross-coupling?

A3: A slow reaction rate with electron-deficient boronic acids is often due to a slow transmetalation step. The key is to choose conditions that accelerate this step to outcompete the decomposition pathways.[5][8]

Optimization Strategies:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[17] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the catalytic intermediates, accelerating the overall cycle.[18]

  • Base Selection: The choice of base is crucial. It must be strong enough to form the reactive boronate species but not so harsh that it excessively promotes protodeboronation.[9][19] For sensitive substrates, weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF are often preferred over strong hydroxides like NaOH or KOH.[8]

  • Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[10] The water can help dissolve inorganic bases.[10] However, for substrates highly prone to protodeboronation, strictly anhydrous conditions may be necessary.[9][10]

Frequently Asked Questions (FAQs)

Q: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

A: While boronic acids are the most common reagents, their stability can be an issue, especially for electron-deficient and heteroaromatic systems.[10][12]

  • Boronic Esters (e.g., Pinacol, MIDA): These are generally more stable to storage and purification than boronic acids.[7][10] MIDA boronates are particularly robust and can be used in "slow release" strategies, providing a low concentration of the free boronic acid throughout the reaction to suppress side reactions.[6]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and can exhibit enhanced reactivity in some cases.[10]

The choice depends on the specific substrate. If you are facing stability issues with a boronic acid, switching to an ester or trifluoroborate is a highly recommended strategy.[10]

Q: What is the "2-pyridyl problem" and how do I deal with it?

A: The "2-pyridyl problem" refers to the notoriously poor performance of 2-pyridylboronic acids in Suzuki couplings.[2][3] The nitrogen atom's proximity to the boronic acid can lead to rapid protodeboronation and catalyst inhibition through coordination to the palladium center.[2][8] In fact, a study at Pfizer showed that less than 8% of attempted couplings with 2-pyridyl boronates gave a yield of 20% or more.[20]

  • Solution: Using more stable derivatives like MIDA boronates or pyridine-2-sulfinates is a highly effective strategy.[8][20] Additionally, using highly active catalyst systems with bulky ligands can help the desired coupling outcompete the deactivation pathways.[8]

Q: How much catalyst loading should I use?

A: Typical catalyst loadings for Suzuki couplings range from 0.5 to 5 mol%.[10][11] For challenging couplings with electron-deficient partners, a slightly higher catalyst loading (e.g., 2-3 mol%) might be beneficial to counteract potential catalyst deactivation. However, simply increasing the catalyst amount is not a substitute for optimizing ligands, bases, and reaction conditions. Unnecessarily high loadings can be costly and lead to higher levels of palladium contamination in the final product.[21]

Visualizing the Reaction Pathways

To better understand the competition between the productive Suzuki cycle and the major side reactions, the following diagrams illustrate the key mechanistic steps.

Suzuki_Cycle cluster_0 Productive Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd ArPdX Ar¹-Pd(II)L₂-X OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar¹-Pd(II)L₂-Ar² Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar2BOH Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Ar2BOH->Boronate Activation Base Base Boronate->Trans

Caption: The productive Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_1 Side Reaction: Protodeboronation cluster_2 Side Reaction: Homocoupling BoronicAcid Ar-B(OH)₂ (Electron-Deficient) Protodeboronated Ar-H (Byproduct) BoronicAcid->Protodeboronated C-B Cleavage ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->BoronicAcid TwoBA 2 x Ar-B(OH)₂ Homocoupled Ar-Ar (Dimer Byproduct) TwoBA->Homocoupled Dimerization PdII Pd(II) Species (or O₂) PdII->TwoBA

Caption: Major competing side reactions in Suzuki couplings.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for challenging couplings involving electron-deficient boronic acids. Optimization for specific substrates is always recommended.

Protocol 1: General Coupling with an Electron-Deficient Boronic Acid

This protocol uses a modern catalyst system known for its high activity.

ParameterRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent. Reactivity: I > Br > OTf >> Cl.[9]
Boronic Acid/Ester 1.2–1.5 equivA slight excess is used to compensate for potential decomposition.
Palladium Precatalyst XPhos Pd G3 (1–3 mol%)Air-stable, reliable source of active Pd(0)L.[11]
Ligand XPhos (if not using G3)Bulky, electron-rich ligand accelerates the catalytic cycle.[17]
Base K₃PO₄ (2.0–3.0 equiv)A moderately weak base to minimize protodeboronation.[8][9]
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system; minimize water if protodeboronation is severe.[10][11]
Temperature 80–100 °CUse the lowest temperature that provides a reasonable reaction rate.[10]

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[11]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9][11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][10][11]

  • Purification: Purify the crude product by flash column chromatography.[9][10][11]

Protocol 2: Protecting Highly Unstable Boronic Acids as Diethanolamine Adducts

For boronic acids that are exceptionally prone to decomposition, conversion to a stable diethanolamine adduct can be a simple and effective solution.[22] These crystalline solids can be used directly in the coupling reaction.[22]

Formation of the Adduct:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[11][22]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[11][22]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[11][22]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[11]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[11]

This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[11][22]

References

effect of water on 2-Fluoro-6-isopropoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-isopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common questions and troubleshooting scenarios related to its stability, particularly in the presence of water, to ensure robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental stability characteristics of this compound and the chemical principles governing its behavior in aqueous media.

Q1: What is the primary degradation pathway for this compound in the presence of water?

A1: The principal degradation pathway is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 1-fluoro-3-isopropoxybenzene as a byproduct.[1][2] This is a common side reaction for many arylboronic acids, especially under conditions that facilitate the Suzuki-Miyaura coupling.[3] The presence of water, which acts as the proton source, is a key requirement for this degradation.

Q2: How do the ortho-fluoro and ortho-isopropoxy substituents influence the stability of the molecule?

A2: The stability of this compound is influenced by a combination of electronic and steric effects from its ortho substituents.

  • Fluorine Substituent: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center.[4][5] This can affect the equilibrium between the neutral boronic acid and the anionic boronate species in solution.

  • Isopropoxy Substituent: The ortho-isopropoxy group is sterically bulky and can provide some degree of steric shielding around the boronic acid moiety. Furthermore, ortho-alkoxy groups can, in some cases, form an intramolecular coordinating interaction with the empty p-orbital of the boron atom, which can potentially enhance stability against certain degradation pathways like oxidation.[6]

  • Combined Effect: The interplay between the electron-withdrawing fluorine and the bulky, potentially coordinating isopropoxy group creates a unique stability profile. While specific kinetic data for this molecule is not widely published, studies on similarly substituted arylboronic acids suggest that ortho-substitution can sometimes retard the rate of protodeboronation compared to their para-substituted counterparts.

Q3: How does pH affect the stability and reactivity of this boronic acid?

A3: The pH of the aqueous medium is a critical factor. Boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2]

  • Acidic to Neutral pH: The neutral form predominates. While protodeboronation can occur under acidic conditions, it is often slower than under basic conditions for many arylboronic acids.[1][3]

  • Basic pH: As the pH increases above the boronic acid's pKa, the equilibrium shifts toward the tetrahedral boronate. This boronate form is more nucleophilic and is the active species in the crucial transmetalation step of the Suzuki-Miyaura reaction.[2][7] However, this species can also be more susceptible to protodeboronation, creating a delicate balance between desired reactivity and undesired degradation.[8] The rate of protodeboronation for some electron-deficient arylboronic acids can increase significantly at high pH.[2]

Q4: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?

A4: To maintain the integrity and reactivity of the reagent, strict storage and handling procedures are essential.

  • Storage: The compound should be stored at low temperatures, typically recommended at -20°C, in a tightly sealed container to prevent moisture ingress.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to protect against both moisture and atmospheric oxygen, which can cause oxidative degradation.[10][11]

  • Handling: When handling, avoid prolonged exposure to the atmosphere. Use a glovebox or glove bag for weighing and dispensing if possible. Always use dry solvents and glassware for preparing stock solutions. Containers should be carefully resealed after use.[9][12]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during reactions involving this compound.

Issue 1: My Suzuki-Miyaura coupling reaction has a low yield, and I observe the formation of 1-fluoro-3-isopropoxybenzene.

  • Problem: This strongly indicates that protodeboronation is outcompeting the desired cross-coupling reaction.

  • Causality: The reaction conditions (e.g., base, solvent, temperature, reaction time) are promoting the hydrolysis of the C-B bond over the palladium-catalyzed transmetalation step. Vigorous stirring is necessary for biphasic reactions, but prolonged reaction times at high temperatures in aqueous media can exacerbate degradation.[13]

  • Solutions:

    • Use Milder or Alternative Bases: Strong bases like NaOH in aqueous media can accelerate protodeboronation. Consider switching to a weaker inorganic base like K₂CO₃ or KF.[13] Potassium phosphate (K₃PO₄) is often effective and can be used under less aqueous conditions.

    • Minimize Water Content: While water is often necessary to dissolve the base and facilitate the reaction, using the minimum required amount can suppress protodeboronation. Consider solvent systems like Dioxane/H₂O (10:1) or Toluene/Ethanol/H₂O.[13][14] In some cases, switching to anhydrous conditions with a soluble organic base may be possible, though this can present other challenges.[13]

    • Use a More Active Catalyst System: A highly active palladium catalyst/ligand system can increase the rate of the desired Suzuki coupling, allowing it to outpace the slower protodeboronation side reaction. Consider using modern, bulky phosphine ligands (e.g., Buchwald ligands) with a suitable palladium precatalyst.

    • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and slowly release the active boronic acid in situ under the reaction conditions.

Issue 2: I am observing inconsistent results between different batches of the boronic acid.

  • Problem: The purity and integrity of the starting material may be compromised.

  • Causality: Boronic acids can slowly dehydrate upon storage to form cyclic trimeric anhydrides known as boroxines.[11] While boroxines are often competent in cross-coupling reactions, their presence means the actual molecular weight and stoichiometry are different from the pure boronic acid. Improper storage can also lead to partial degradation via protodeboronation or oxidation.

  • Solutions:

    • Verify Purity Before Use: Do not assume 100% purity. It is good practice to analyze new batches of the reagent by ¹H NMR, ¹¹B NMR, or LC-MS to confirm identity and assess purity.[15]

    • Standardize Storage: Ensure all batches are stored under identical, optimal conditions (cold, dry, inert atmosphere) as described in FAQ Q4.[9][10]

    • Use Fresh Reagent: If a bottle has been opened multiple times over a long period, its quality may be suspect. For critical, late-stage reactions, using a freshly opened bottle is advisable.

Issue 3: My HPLC/LC-MS analysis shows multiple peaks for the boronic acid starting material, complicating reaction monitoring.

  • Problem: The boronic acid may be degrading on-column or existing in equilibrium with other forms.

  • Causality: The acidic nature of typical reversed-phase HPLC columns (due to free silanol groups) and the use of aqueous mobile phases can sometimes induce on-column degradation or dehydration to the boroxine.[15][16]

  • Solutions:

    • Optimize Analytical Method: Use a faster analysis method with a shorter column to reduce the analyte's residence time.[15] Employing end-capped columns can minimize interaction with free silanols.

    • Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile immediately before injection to minimize hydrolysis in the sample vial.[15]

    • Method Validation: A stability-indicating HPLC method should be developed to ensure that the parent compound is clearly separated from its potential degradants like the boroxine and the protodeboronated arene.[15]

Troubleshooting Logic Tree

G start Low Suzuki Coupling Yield check_sm LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present High SM Remainder check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes catalyst_issue Potential Catalyst Inactivity or Reaction Conditions Issue sm_present->catalyst_issue check_deboronation Is Protodeboronated Product Observed? sm_gone->check_deboronation deboronation_yes Yes check_deboronation->deboronation_yes Yes deboronation_no No, Other Side Products check_deboronation->deboronation_no No deboronation_issue Protodeboronation is the Dominant Pathway deboronation_yes->deboronation_issue other_issue Consider Other Side Reactions (e.g., Homocoupling) deboronation_no->other_issue solution1 Optimize Conditions: - Check catalyst/ligand activity - Ensure inert atmosphere - Verify solvent/base quality catalyst_issue->solution1 solution2 Modify Protocol: 1. Use milder base (KF, K2CO3) 2. Minimize water content 3. Use more active catalyst 4. Lower reaction temperature deboronation_issue->solution2

Caption: Troubleshooting logic for a low-yielding Suzuki coupling.

Part 3: Experimental Protocols

These protocols provide a framework for assessing stability and for setting up a robust cross-coupling reaction.

Protocol 1: Assessing the Aqueous Stability of this compound

This protocol uses HPLC or LC-MS to quantify the rate of degradation at different pH values.

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve it in a minimal amount of a water-miscible organic solvent (e.g., Acetonitrile or DMSO) and dilute to a final concentration of 1 mg/mL. This is your stock solution. Rationale: Using an organic solvent for the stock minimizes degradation before the experiment begins.

  • Preparation of Buffered Solutions:

    • Prepare aqueous buffers at three relevant pH levels (e.g., pH 4, pH 7, pH 10).

    • In separate, sealed vials, add a precise volume of the boronic acid stock solution to each buffer to achieve a final concentration of ~50 µg/mL.

  • Incubation and Sampling:

    • Place the vials in a temperature-controlled environment (e.g., 25°C or 50°C).

    • At designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by diluting the aliquot in the initial mobile phase of your analytical method (if predominantly organic).

  • Analysis:

    • Analyze each sample by a validated, stability-indicating HPLC-UV or LC-MS method.[15][17]

    • Calculate the percentage of the remaining this compound at each time point relative to t=0.

  • Data Presentation:

    • Plot the percentage of remaining boronic acid versus time for each pH condition.

    • Summarize the results in a table.

pH of MediumTemperature (°C)Time (hours)% Remaining Boronic Acid (Hypothetical)
4.0500100%
4.050898%
7.0500100%
7.050895%
10.0500100%
10.050875%

Workflow for Aqueous Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Organic Stock Solution (1 mg/mL) dilute Dilute Stock into Buffers (t=0 sample) prep_stock->dilute prep_buffers Prepare Aqueous Buffers (e.g., pH 4, 7, 10) prep_buffers->dilute incubate Incubate at Constant Temp. dilute->incubate sample Withdraw Aliquots at Time Points (t=x) incubate->sample quench Quench Samples sample->quench analyze Analyze via HPLC/LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for assessing boronic acid stability.

Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation while promoting efficient cross-coupling.

  • Reagent Preparation:

    • Ensure the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) are accurately weighed and ready. Rationale: Using a slight excess of the boronic acid can help compensate for minor degradation.

  • Vessel Setup:

    • Add all solid reagents to a dry reaction flask equipped with a stir bar.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This process is often called "vac/backfill" cycles. Rationale: Removing oxygen is critical to prevent both catalyst decomposition and oxidative side reactions.[13]

  • Solvent Addition:

    • Prepare a solvent mixture (e.g., 1,4-Dioxane with 5-10% water).

    • Thoroughly degas the solvent by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and begin vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Rationale: Avoid unnecessarily long reaction times, which increase the opportunity for protodeboronation.

  • Workup:

    • Once the reaction is complete (typically determined by the consumption of the limiting aryl halide), cool the mixture to room temperature.

    • Proceed with a standard aqueous workup, such as diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

References

Technical Support Center: Accelerating Sterically Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to one of the most common challenges in modern synthetic chemistry: slow or failed reactions due to steric impediment.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial problems encountered when reaction times are slow or yields are low.

Q1: My Suzuki coupling with a di-ortho-substituted aryl halide is extremely slow or not working at all. What is the first thing I should change?

A1: The single most critical factor for a successful reaction with hindered substrates is your choice of catalyst system, specifically the ligand.[1][2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often completely ineffective because the ligands are not bulky enough to promote the key steps of the catalytic cycle under sterically demanding conditions.[1][3]

Immediate Recommendation: Switch to a bulky, electron-rich biaryl monophosphine ligand, commonly known as a "Buchwald ligand." Excellent starting points include SPhos, XPhos, or RuPhos .[1][2] These ligands are designed to:

  • Promote the formation of a highly reactive, coordinatively unsaturated monoligated palladium(0) species.[2]

  • Accelerate both the oxidative addition of the hindered aryl halide and the final, often rate-limiting, reductive elimination step.[1][4]

Q2: I've switched to a Buchwald ligand (like XPhos), but the reaction is still sluggish. What's my next move?

A2: Re-evaluate your base and solvent combination. These components work in concert and are not interchangeable. For sterically hindered couplings, a moderately strong base is often required to facilitate the transmetalation step by activating the boronic acid.[1]

Recommendations:

  • Base Selection: Potassium phosphate (K₃PO₄), used as a fine powder, is a highly reliable choice.[2] Cesium carbonate (Cs₂CO₃) is also effective.[1] If you are using a particularly unreactive aryl chloride, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][5]

  • Solvent Selection: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common and effective choices.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, especially with electron-rich boronic acids. It can be minimized by carefully controlling the reaction setup and conditions.

Troubleshooting Steps:

  • Slow Addition: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.[3]

  • Catalyst Choice: Some palladium sources and ligands are more prone to promoting homocoupling. Experiment with different precatalysts or ligands if the problem persists.[3]

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can promote oxidative homocoupling.

Q4: My starting material is an aryl chloride, and the reaction is failing. Are there special considerations?

A4: Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][7] To overcome this, you need a more activated catalyst system and potentially more forcing conditions.

Key Adjustments for Aryl Chlorides:

  • Highly Active Ligands: Use bulky, electron-donating phosphine ligands. Tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald ligands are essential.[6][8]

  • Stronger Base: A stronger base is often required to promote the catalytic cycle.[6] Consider using NaOtBu or KOtBu.

  • Higher Temperatures: You may need to increase the reaction temperature to facilitate oxidative addition. Solvents like xylenes (boiling point ~140 °C) can be used.[2]

Part 2: In-Depth Troubleshooting & Optimization Guide

This section provides a deeper dive into the mechanistic reasons behind common failures and offers a structured approach to optimization.

Issue 1: Low or No Conversion - A Mechanistic Approach

Low conversion in sterically hindered couplings is almost always tied to a bottleneck in the catalytic cycle. The steric bulk around the reaction center impedes one or more of the three crucial steps: Oxidative Addition, Transmetalation, or Reductive Elimination.[1][3][6]

The Suzuki-Miyaura Catalytic Cycle ```dot

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="trans-Ar¹-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Diaryl [label="trans-Ar¹-Pd(II)L₂-Ar²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination\n(Often Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar¹-X "]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label=" + [Ar²B(OH)₃]⁻\n(from Base + Ar²B(OH)₂)"]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // Helper for layout RedElim -> Pd0 [label=" Catalyst\nRegeneration "];

// Invisible edges for layout {rank=same; OxAdd; RedElim;} }

Caption: A systematic workflow for troubleshooting hindered Suzuki couplings.

1. The Ligand: The Master Key to Reactivity

For sterically demanding substrates, the ligand's job is to stabilize the palladium center while being bulky enough to promote the desired reaction steps.

  • Mechanism of Action: Bulky ligands like SPhos favor the formation of a 14-electron L-Pd(0) intermediate, which is more reactive in the oxidative addition step than the more saturated L₂-Pd(0) species. [2]Furthermore, their steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step in the formation of tetra-ortho-substituted biaryls. [4]* Advanced Options: For extremely challenging couplings (e.g., forming tetra-ortho-substituted biaryls), even more specialized ligands may be required. Ligands like BI-DIME and AntPhos have been specifically designed for these scenarios and have shown superior performance. [2][9][10]N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives, offering high stability and activity. [1][5]

    Ligand Type Example(s) Typical Application Key Feature
    Standard Phosphines PPh₃ Non-hindered substrates Often ineffective for hindered couplings [1][2]
    Buchwald Ligands SPhos, XPhos, RuPhos Di- and Tri-ortho-substituted biaryls Bulky, electron-rich, accelerates OA & RE [1]
    Specialized Ligands BI-DIME, AntPhos Tetra-ortho-substituted biaryls Extremely bulky, designed for severe steric clash [9][10]

    | NHC Ligands | IPr, IMes | Broad, including hindered systems | Strong σ-donors, high thermal stability [5]|

2. The Base: The Activator

The base plays a crucial role in activating the boronic acid for transmetalation. It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic borate species ([Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center. [11][12]

  • Choosing the Right Strength:

    • Weak Bases (e.g., K₂CO₃): Often sufficient for simple couplings but may be too slow for hindered cases.

    • Moderate Bases (e.g., K₃PO₄): The "go-to" base for many challenging couplings. Its efficacy is often enhanced by the presence of a small amount of water. [1][2] * Strong Bases (e.g., KOtBu, NaOtBu): Necessary for very unreactive coupling partners, especially aryl chlorides, but can promote side reactions if not used carefully. [2][5]

3. Temperature and Solvent: Overcoming the Energy Barrier

Sterically hindered reactions have higher activation energy barriers. Providing more thermal energy is a straightforward way to increase the reaction rate.

  • Temperature: If a reaction is slow at 80 °C in toluene, increasing the temperature to 110 °C can have a dramatic effect. For even more challenging cases, switching to a higher-boiling solvent like xylenes (140 °C) may be necessary. [2]* Microwave Irradiation: This can be a powerful tool to rapidly heat the reaction mixture to high temperatures, often leading to significantly reduced reaction times. [2]

Issue 2: Substrate Decomposition - The Protodeboronation Problem

A common failure mode, especially with electron-rich or heteroaryl boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source, destroying the nucleophile.

  • Diagnosis: If you see your boronic acid spot disappearing on TLC/LC-MS but no product is forming, you are likely observing protodeboronation.

  • Solution: Switch from a boronic acid to a more robust boronic ester, such as a pinacol (Bpin) ester or a MIDA boronate ester . These are significantly more stable to protodeboronation and release the boronic acid slowly under the basic reaction conditions, keeping its concentration low.

Part 3: Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol is a robust starting point for coupling a di-ortho-substituted aryl bromide with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). [3]2. Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). [13]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution) via syringe. [2][3]4. Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and sparge the solution with Argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. [3]7. Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3]8. Purification: Purify the crude product by flash column chromatography.

References

role of temperature in optimizing 2-Fluoro-6-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing reactions involving 2-Fluoro-6-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for leveraging this sterically hindered building block, with a specific focus on the critical role of temperature in achieving successful outcomes in Suzuki-Miyaura cross-coupling reactions.

Introduction: Navigating the Challenges of a Hindered Boronic Acid

This compound is a valuable reagent in medicinal chemistry and materials science, offering a unique substitution pattern. However, its di-ortho-substituted nature presents significant steric challenges that can impede the elementary steps of the Suzuki-Miyaura catalytic cycle.[1] Optimizing reaction conditions, particularly temperature, is paramount to overcoming these hurdles and achieving high yields while minimizing side-product formation. This guide provides a framework for rational temperature optimization, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion of my this compound in a Suzuki-Miyaura coupling at standard temperatures (e.g., 80-90 °C). What is the likely cause?

A1: Low conversion at moderate temperatures with this substrate is most commonly due to steric hindrance impeding key steps of the catalytic cycle. The bulky ortho-isopropoxy and adjacent fluoro groups can significantly slow down both the transmetalation and reductive elimination steps.[2] Standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[1] Higher temperatures are typically required to provide the necessary energy to overcome these increased activation barriers.[3]

Q2: I'm seeing the formation of 1-fluoro-3-isopropoxybenzene as a major byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This process is often accelerated by elevated temperatures and the presence of water and a base.[3] While higher temperatures may be necessary for the desired coupling, excessive heat can favor this undesired pathway. A careful balance is therefore essential.

Q3: Does this compound have specific thermal stability concerns I should be aware of?

A3: While specific thermal decomposition data for this exact molecule is not extensively published, boronic acids as a class can undergo decomposition at elevated temperatures.[4] The primary concern is often the loss of the boronic acid moiety via protodeboronation.[5][6][7] It is advisable to use the lowest effective temperature to achieve a reasonable reaction rate to minimize potential degradation.[3]

Q4: Can I simply increase the temperature indefinitely to drive my reaction to completion?

A4: No. While increasing temperature can overcome activation barriers, excessively high temperatures (>120-130 °C) can lead to several detrimental outcomes: accelerated protodeboronation[3], catalyst decomposition (formation of palladium black)[8], and decomposition of other reaction components. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing these degradation pathways.[9][10]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a structured approach to troubleshoot common issues encountered when using this compound, with a focus on temperature as a key variable.

Scenario 1: Reaction Stalled, Low Conversion (<20%)

If your reaction shows minimal conversion of starting materials, the primary suspect is an insufficient activation energy to overcome the steric hindrance.

Troubleshooting Workflow:

  • Initial Temperature Range: For this substrate, a starting temperature of 90-100 °C is recommended. If you have started lower, incrementally increase the temperature.

  • Systematic Temperature Elevation: Increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each stage (e.g., by TLC, LC-MS). A typical range to explore would be 100-120 °C.[11]

  • Ligand and Catalyst Re-evaluation: If higher temperatures do not significantly improve conversion, your catalyst system may be inadequate. For sterically demanding couplings, standard ligands are often insufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate oxidative addition and subsequent steps with hindered substrates.[1]

Causality Explained: The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12] Steric hindrance from the ortho-substituents on the boronic acid primarily impacts the transmetalation and reductive elimination steps.[2] Increasing the temperature provides the kinetic energy needed for the sterically demanding coupling partners to approach and interact effectively within the palladium coordination sphere.

Scenario 2: Significant Protodeboronation Observed

You are achieving some product formation, but a substantial amount of 1-fluoro-3-isopropoxybenzene is also being formed.

Troubleshooting Workflow:

  • Temperature Optimization: You may be operating at a temperature that is too high. If you are at 120 °C or above, try reducing the temperature to 100-110 °C to see if the ratio of desired product to protodeboronated byproduct improves.

  • Base Selection: The choice of base and its interaction with temperature is crucial. Stronger bases can sometimes exacerbate protodeboronation at high temperatures.

    • Recommendation: If using a strong base like NaOH or KOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[3] These bases are often effective and can reduce the rate of protodeboronation.

  • Anhydrous Conditions: Water is often implicated in protodeboronation.[3] While some water can be beneficial for dissolving inorganic bases, excessive water at high temperatures can be detrimental.

    • Recommendation: Ensure your solvents are dry and consider running the reaction under strictly anhydrous conditions if protodeboronation is severe.

Data-Driven Temperature Optimization:

To systematically determine the optimal temperature, consider running a series of parallel reactions.

Temperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)Notes
8015< 5Low conversion, but high selectivity.
9045~10Improved conversion, manageable side reaction.
10075~15Good balance of yield and selectivity.
11080~25Highest yield, but significant byproduct formation.
12070> 40Decreased yield due to competing protodeboronation.

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Role of Temperature in the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates how temperature influences the key steps of the Suzuki-Miyaura reaction, especially for sterically hindered substrates.

Suzuki_Temperature_Effect cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs OA Oxidative Addition Trans Transmetalation (Slow Step) OA->Trans Ar-Pd(II)-X RE Reductive Elimination Trans->RE Ar-Pd(II)-Ar' RE->OA Product Pd(0) regenerated Product Desired Biaryl Product RE->Product ArX Aryl Halide ArX->OA B_acid 2-Fluoro-6-isopropoxyphenyl boronic acid + Base B_acid->Trans Side_Product Protodeboronation (e.g., 1-fluoro-3-isopropoxybenzene) B_acid->Side_Product High Temp + H2O Temp Temperature (Optimization Target) Temp->Trans Overcomes steric hindrance barrier Temp->RE Accelerates final step Temp->Side_Product Promotes side reaction Troubleshooting_Tree Start Reaction Start Check_Conversion Check Conversion after 4h at 90-100°C Start->Check_Conversion Low_Conversion Low Conversion (<20%) Check_Conversion->Low_Conversion No Good_Conversion Good Conversion (>70%) Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temp to 110°C Low_Conversion->Increase_Temp Check_Byproducts Check for Byproducts Good_Conversion->Check_Byproducts No_Side_Products Reaction Successful Check_Byproducts->No_Side_Products None Protodeboronation Protodeboronation Byproduct Present Check_Byproducts->Protodeboronation Yes Lower_Temp Lower Temp to 90-100°C Protodeboronation->Lower_Temp Change_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Increase_Temp->Change_Ligand Still Low Conversion Change_Base Switch to Milder Base (e.g., K3PO4) Lower_Temp->Change_Base Still High Byproduct

References

Validation & Comparative

The Strategic Advantage of 2-Fluoro-6-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceuticals and advanced materials.[1][2] The judicious selection of the boronic acid partner is paramount, as its inherent electronic and steric properties dictate the efficiency, selectivity, and overall success of the coupling. This guide provides an in-depth, objective comparison of 2-Fluoro-6-isopropoxyphenylboronic acid with other commonly employed boronic acids, supported by illustrative experimental data and detailed protocols. We will explore the nuanced interplay of its unique structural features and their impact on reaction outcomes, offering a valuable resource for researchers navigating the challenges of contemporary organic synthesis.

The Unique Profile of this compound: A Marriage of Steric Hindrance and Electronic Tuning

This compound (CAS No. 870777-17-6) is a di-ortho-substituted phenylboronic acid derivative that presents a fascinating case study in the balance of steric and electronic effects.[3][4] The presence of a fluorine atom and a bulky isopropoxy group flanking the boronic acid moiety imparts distinct characteristics that can be strategically leveraged in complex synthetic routes.

  • Steric Influence: The bulky isopropoxy group at one ortho position introduces significant steric hindrance around the reactive center. While often perceived as a challenge, this steric bulk can be advantageous in preventing undesired side reactions, such as protodeboronation and homocoupling.[5][6] Furthermore, it can influence the rotational dynamics of the resulting biaryl product, a critical consideration in the synthesis of atropisomers.

  • Electronic Effects: The fluorine atom at the other ortho position exerts a strong electron-withdrawing inductive effect (-I), which can modulate the nucleophilicity of the aryl ring and influence the kinetics of the transmetalation step.[7] This electronic perturbation, in concert with the steric bulk, contributes to the unique reactivity profile of this reagent.

Comparative Performance in a Generic Suzuki-Miyaura Reaction: An Illustrative Analysis

While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, we can construct a plausible performance matrix based on established principles of physical organic chemistry. The following table provides an illustrative comparison of this compound against other boronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.

Table 1: Illustrative Performance Comparison of Various Boronic Acids in the Suzuki-Miyaura Coupling with 4-bromoanisole

Boronic AcidKey Substituent FeaturesPlausible Yield (%)Plausible Reaction Time (h)Key Considerations & Rationale
Phenylboronic AcidUnsubstituted (Baseline)926Serves as a baseline for comparison with minimal steric and electronic influence.[8][9]
4-Methoxyphenylboronic AcidElectron-Donating (para)954The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, accelerating transmetalation.[10]
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (para)8510The strongly electron-withdrawing CF3 group deactivates the boronic acid, potentially slowing the transmetalation step.[11]
2-Methylphenylboronic AcidSteric Hindrance (ortho)888The ortho-methyl group introduces moderate steric hindrance, which can slightly impede the approach of the palladium complex.[12]
This compound Steric & Electronic (di-ortho) 82 12 The combination of a bulky ortho-isopropoxy group and an electron-withdrawing ortho-fluoro group presents a sterically demanding and electronically tuned substrate. This often requires more forcing conditions (higher temperature, longer reaction time, and specialized catalyst systems) to achieve good yields.[13][14]

*Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with challenging substrates like this compound.[15][16]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ (Base) PdII_biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is highly sensitive to the steric and electronic nature of the boronic acid. The base is crucial for activating the boronic acid.[17]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For sterically hindered boronic acids like this compound, the transmetalation step is particularly challenging and often requires carefully optimized conditions to proceed efficiently.

Experimental Protocol: A Robust Method for Coupling Sterically Hindered Boronic Acids

The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[12][18]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or a bulky N-heterocyclic carbene ligand, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture thereof)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup (Inert Atmosphere) Solvent 2. Solvent Addition (Degassed) Setup->Solvent Degas 3. Degassing (Freeze-Pump-Thaw) Solvent->Degas React 4. Reaction (Heating & Stirring) Degas->React Monitor 5. Monitoring (TLC/GC-MS) React->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: Strategic Application in Complex Molecule Synthesis

This compound is a specialized reagent whose unique combination of steric bulk and electronic properties makes it a valuable tool for the synthesis of complex, highly substituted biaryl compounds.[19][20][21][22] While its reactivity may be attenuated compared to less hindered or electronically neutral boronic acids, the challenges it presents are surmountable with careful optimization of reaction conditions. For researchers in drug discovery and materials science, the ability to introduce the 2-fluoro-6-isopropoxyphenyl moiety can provide access to novel chemical space with potentially enhanced biological activity or material properties. Understanding the principles outlined in this guide will empower chemists to effectively utilize this and other sterically demanding boronic acids in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance with 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] However, the efficiency of this powerful transformation is highly dependent on the steric and electronic nature of the coupling partners. Substrates such as 2-Fluoro-6-isopropoxyphenylboronic acid present a formidable challenge. This particular boronic acid is characterized by two ortho-substituents: a sterically demanding isopropoxy group and an electron-withdrawing fluorine atom. This combination can significantly impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, and catalyst decomposition.

This guide provides a comparative analysis of various palladium catalyst systems for the successful coupling of this compound. We will move beyond a simple listing of catalysts to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. The data and protocols herein are synthesized from seminal literature on sterically hindered substrates to provide a robust starting point for researchers, scientists, and drug development professionals.

The Substrate Challenge: Steric Hindrance and Electronic Effects

The primary difficulty in coupling this compound arises from the steric bulk of the ortho-isopropoxy group. This bulkiness directly hinders two critical steps in the catalytic cycle:

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is often the rate-limiting step. The bulky substituent makes it difficult for the palladium complex and the boronate to approach each other in the required orientation.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released, can also be slowed by steric congestion around the palladium center.[2]

Furthermore, the ortho-fluoro substituent, while smaller, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the boronic acid. A significant side reaction, protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, is a common failure mode with electron-deficient and sterically hindered arylboronic acids, particularly under basic aqueous conditions.[3]

Overcoming these obstacles requires a catalyst system that is not only highly active but also specifically designed to accommodate sterically demanding substrates.

Palladium Catalyst Systems: A Performance Comparison

The evolution of palladium catalysts for cross-coupling reactions has been driven by the need to couple increasingly complex and challenging substrates. We will compare three classes of catalysts, from traditional systems to modern, highly-engineered precatalysts.

Traditional Catalyst Systems: Pd(PPh₃)₄ and Pd(dppf)Cl₂
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a Pd(0) source, it does not require an in-situ reduction step. However, triphenylphosphine is a relatively small ligand and is not ideal for coupling sterically hindered partners. The coordination of multiple phosphine ligands can create a congested metal center that disfavors the approach of bulky substrates. For a substrate like this compound, this catalyst would likely result in low to moderate yields, requiring high catalyst loadings (5-10 mol%) and elevated temperatures.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This Pd(II) precatalyst is more stable than Pd(PPh₃)₄ and has been a workhorse in cross-coupling chemistry.[4] The dppf ligand has a wider "bite angle" than monodentate phosphines, which can be beneficial. However, it often lacks the necessary steric bulk to promote the reductive elimination of highly substituted biaryls. While an improvement over Pd(PPh₃)₄, it may still struggle with di-ortho-substituted substrates, leading to incomplete conversion.[5]

Modern Catalyst Systems: The Buchwald Palladacycles & Biarylphosphine Ligands

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings.[2][6] These ligands are designed to create a monoligated, 14-electron Pd(0) species as the active catalyst. This coordinatively unsaturated species is highly reactive in the oxidative addition step, and the steric bulk of the ligand facilitates the otherwise difficult reductive elimination step.[2]

  • Buchwald Precatalysts (G2, G3, G4): These are air- and moisture-stable Pd(II) precatalysts that efficiently generate the active Pd(0) catalyst under the reaction conditions.[6] The choice of the accompanying biarylphosphine ligand is critical.

    • SPhos (L7) and XPhos (L8): These ligands feature bulky substituents on the biaryl backbone, which create a "pocket" around the palladium center. This steric shielding promotes the formation of the desired biaryl product and prevents catalyst decomposition pathways like palladacycle formation.[2] For a substrate as hindered as this compound, a catalyst system comprising a G3 or G4 precatalyst with a ligand like XPhos or the even bulkier BrettPhos would be a superior choice.

N-Heterocyclic Carbene (NHC) Palladium Complexes

N-Heterocyclic carbenes (NHCs) are another class of ligands that have proven highly effective for challenging cross-couplings. They are strong σ-donors and possess significant steric bulk, which can be tuned by modifying the substituents on the nitrogen atoms.[7]

  • PEPPSI-type Catalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are exceptionally stable and highly active.[5] The bulky NHC ligand accelerates the reductive elimination step, making them highly effective for synthesizing tetra-ortho-substituted biaryls.[7] Their robustness and high catalytic activity, even at low loadings, make them an excellent option for demanding substrates.

Quantitative Performance Comparison

The following table summarizes representative performance data for different catalyst systems with sterically hindered arylboronic acids, providing a reasonable expectation for performance with this compound.

Catalyst System (mol%)LigandAryl Halide PartnerBaseSolventTemp (°C)Yield (%)Reference(s)
Pd(dppf)Cl₂ (3%)dppf2-Bromo-1,3-dimethylbenzeneK₂CO₃Dioxane/H₂O100Moderate[5][8]
Pd₂(dba)₃ (2%)SPhos (4%)2-Chloro-1,3-dimethylbenzeneK₃PO₄Toluene80>95[2]
XPhos Pd G3 (1%)XPhos1-Bromo-2,6-dimethylbenzeneK₃PO₄Dioxane10098[6][9]
PEPPSI-IPr (0.1%)IPr-NHC2-Bromo-N,N-dimethylanilinet-BuOKDioxane80>99[7]

This table is a synthesis of representative data for analogous sterically hindered substrates to provide a comparative baseline.

Experimental Protocols & Methodologies

A well-designed experiment is self-validating. The following protocol provides a robust starting point for the coupling of this compound, utilizing a modern, highly active catalyst system.

Recommended Protocol: Suzuki-Miyaura Coupling using an XPhos Palladacycle

This protocol is designed to maximize success with the challenging target substrate.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv, 0.5 mmol)

  • This compound (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 Precatalyst (2 mol%, 0.01 mmol)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv, 1.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (2.5 mL)

  • Oven-dried 10 mL reaction vial with a Teflon-lined cap and a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and potassium phosphate to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction Conditions: Seal the vial tightly with the Teflon-lined cap. Place the vial on a magnetic stir plate and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights & Visualization

Understanding the catalytic cycle is key to troubleshooting and optimizing your reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L (Oxidative Addition) pd0->oa_complex Ar¹-X trans_complex Ar¹-Pd(II)(Ar²)L (Transmetalation) oa_complex->trans_complex Ar²-B(OR)₂ (Base) re_point trans_complex->re_point Reductive Elimination product Ar¹-Ar² re_point->pd0 re_point->product

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is paramount for sterically hindered substrates. Bulky ligands facilitate the Reductive Elimination step, which is often kinetically challenging.

Catalyst Selection Workflow

To aid in catalyst selection, the following decision tree provides a logical workflow based on the nature of the coupling partners.

Decision_Tree cluster_yes High Performance Path cluster_no Standard Path start Start: Define Coupling Partners steric Is the Boronic Acid Sterically Hindered? (e.g., di-ortho-substituted) start->steric yes_node YES steric->yes_node buchwald Use Buchwald Precatalyst (G3/G4) with bulky ligand (XPhos, SPhos, BrettPhos) steric->buchwald no_node NO steric->no_node traditional Start with Traditional Catalyst (e.g., Pd(dppf)Cl₂) steric->traditional nhc OR Use NHC-Pd Precatalyst (e.g., PEPPSI-IPr) buchwald->nhc optimize Optimize Base/Solvent (e.g., K₃PO₄/Dioxane, t-BuOK/Toluene) nhc->optimize low_yield Low Yield or Slow Reaction? traditional->low_yield low_yield->buchwald If Yes

Caption: A decision workflow for selecting an appropriate palladium catalyst system.

Conclusion

For challenging substrates like this compound, moving beyond traditional palladium catalysts is not just recommended, it is essential for success. The steric bulk and electronic properties of this substrate demand a catalyst system specifically designed to handle such challenges. Modern catalyst systems, particularly Buchwald palladacycles equipped with bulky biarylphosphine ligands (e.g., XPhos) or robust NHC-palladium complexes (e.g., PEPPSI-IPr), have demonstrated superior performance in analogous couplings.[2][7] They operate at lower catalyst loadings, under milder conditions, and consistently deliver higher yields. By starting with a highly active and sterically appropriate catalyst system, researchers can significantly increase the probability of a successful outcome, saving valuable time and resources in the synthesis of complex molecules.

References

A Comparative Guide to Ortho-Substituted Phenylboronic Acids: 2-Fluoro-6-isopropoxyphenylboronic Acid vs. 2-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The judicious selection of the boronic acid partner is paramount, as its substituents dictate not only the final structure but also the efficiency and feasibility of the coupling process. This guide provides an in-depth, objective comparison of two ortho-substituted phenylboronic acids: 2-Fluoro-6-isopropoxyphenylboronic acid and 2-Methoxyphenylboronic acid . We will explore their synthesis, structural nuances, and performance in cross-coupling reactions, supported by established chemical principles and experimental data. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Ortho-Substituents

The seemingly subtle difference between a methoxy group and a fluoro-isopropoxy combination at the ortho-position imparts significant changes in the steric and electronic character of the boronic acid, which in turn influences its reactivity, stability, and solubility.

PropertyThis compound2-Methoxyphenylboronic acid
CAS Number 870777-17-65720-06-9
Molecular Formula C₉H₁₂BFO₃C₇H₉BO₃
Molecular Weight 198.00 g/mol 151.96 g/mol
Appearance Typically a white to off-white solidWhite to light yellow crystalline powder[1]
Key Structural Features Ortho-fluoro and ortho-isopropoxy groupsOrtho-methoxy group

2-Methoxyphenylboronic acid is a well-established reagent in organic synthesis, serving as a versatile building block in the creation of pharmaceuticals and OLED materials.[1][2] Its ortho-methoxy group is a key feature, influencing the electronic nature of the phenyl ring through its electron-donating resonance effect.

This compound , a more structurally complex analogue, introduces two distinct ortho-substituents. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, while the isopropoxy group is bulkier than a methoxy group and also possesses electron-donating properties. This combination of steric bulk and opposing electronic effects leads to unique reactivity profiles.

Synthesis of the Boronic Acids: Key Considerations

The accessibility and stability of a boronic acid are critical factors in its practical application. Both compounds are typically synthesized from the corresponding aryl bromide via a lithium-halogen exchange followed by borylation.

Representative Synthesis of 2-Methoxyphenylboronic acid

The synthesis of 2-methoxyphenylboronic acid is well-documented and generally proceeds with good yield. A common method involves the formation of a Grignard reagent from 2-bromoanisole, followed by reaction with a trialkyl borate.

Experimental Protocol: Synthesis of 2-Methoxyphenylboronic acid [1]

  • Grignard Reagent Formation: Under an inert nitrogen atmosphere, to a three-necked flask containing magnesium turnings (1.2 equivalents) and a small amount of iodine in anhydrous tetrahydrofuran (THF), slowly add 2-bromoanisole (1.0 equivalent). The reaction may require gentle heating to initiate. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the resulting Grignard solution to -78 °C. In a separate flask, dissolve trimethyl borate (3.5 equivalents) in anhydrous THF. Slowly add the Grignard solution to the trimethyl borate solution, maintaining the temperature below -60 °C.

  • Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 5% aqueous hydrochloric acid until the pH is less than 2.

  • Isolation: Distill off the THF. The product will precipitate as the solvent is removed. Cool the mixture, filter the solid, and recrystallize from a methanol/water mixture to yield pure 2-methoxyphenylboronic acid.

G cluster_synthesis Synthesis of 2-Methoxyphenylboronic Acid 2-Bromoanisole 2-Bromoanisole Grignard 2-Methoxyphenylmagnesium bromide 2-Bromoanisole->Grignard 1. Mg_THF Mg, THF Mg_THF->Grignard Boronate_Ester Intermediate Boronate Ester Grignard->Boronate_Ester 2. Borate B(OMe)₃, -78 °C Borate->Boronate_Ester Product 2-Methoxyphenylboronic Acid Boronate_Ester->Product 3. Hydrolysis H₃O⁺ Hydrolysis->Product

Workflow for the synthesis of 2-methoxyphenylboronic acid.
Representative Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is less commonly published, but can be achieved through a similar lithiation-borylation sequence starting from 1-bromo-2-fluoro-6-isopropoxybenzene.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Lithiation: Under an inert argon atmosphere, dissolve 1-bromo-2-fluoro-6-isopropoxybenzene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) while maintaining the low temperature. Stir the mixture for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: Add triisopropyl borate (1.5 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Hydrolysis and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling is heavily influenced by the electronic and steric properties of the boronic acid, which primarily affect the transmetalation step of the catalytic cycle.

Electronic Effects
  • 2-Methoxyphenylboronic acid: The ortho-methoxy group is electron-donating through resonance, which increases the electron density on the phenyl ring. This enhanced nucleophilicity can facilitate the transmetalation step. Additionally, the oxygen of the methoxy group can potentially chelate to the palladium center during the catalytic cycle, which may influence the reaction's regioselectivity and rate.

  • This compound: The electronic landscape of this molecule is more complex. The fluorine atom is strongly electron-withdrawing via induction, which decreases the nucleophilicity of the aryl group. This effect can slow down the transmetalation step. Conversely, the isopropoxy group is electron-donating. The net electronic effect is a balance of these opposing forces. Furthermore, the ortho-fluoro substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can increase the Lewis acidity of the boron atom.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ ArPd(II)X Ar-Pd(II)(X)L₂ Pd(0)->ArPd(II)X Fast OxAdd Oxidative Addition (Ar-X) ArPd(II)Ar' Ar-Pd(II)(Ar')L₂ ArPd(II)X->ArPd(II)Ar' Rate-determining step Transmetalation Transmetalation (Ar'-B(OH)₂) Transmetalation->ArPd(II)Ar' Product Ar-Ar' ArPd(II)Ar'->Product Fast RedElim Reductive Elimination Product->Pd(0)

Generalized Suzuki-Miyaura catalytic cycle.
Steric Effects

Steric hindrance around the boronic acid functionality can significantly impede the approach of the palladium complex, thereby slowing down or even inhibiting the transmetalation step.

  • 2-Methoxyphenylboronic acid: The methoxy group is relatively small and generally poses minimal steric hindrance.

  • This compound: The isopropoxy group is substantially bulkier than a methoxy group. This increased steric hindrance at the ortho-position can be expected to have a more pronounced inhibitory effect on the reaction rate, particularly with sterically demanding aryl halide coupling partners.

Illustrative Performance Comparison

Boronic AcidKey Substituent EffectsExpected Relative YieldRationale
2-Methoxyphenylboronic acid Electron-donating, low steric hindranceHighThe electron-donating nature of the methoxy group facilitates transmetalation, and the low steric bulk allows for easy access to the palladium center.
This compound Electron-withdrawing (F), electron-donating (i-PrO), high steric hindranceModerate to HighThe competing electronic effects and the significant steric hindrance from the isopropoxy group may lead to slower reaction rates and potentially lower yields compared to the less hindered 2-methoxyphenylboronic acid, especially with sterically demanding coupling partners.

Disclaimer: This table is an illustrative guide based on established chemical principles and does not represent data from a direct comparative study. Actual yields will be highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for coupling both boronic acids with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature is often necessary to achieve optimal results.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl compound.

Conclusion and Field-Proven Insights

Both This compound and 2-methoxyphenylboronic acid are valuable reagents for the synthesis of ortho-alkoxy-substituted biaryls. The choice between them should be guided by the specific requirements of the target molecule and the synthetic strategy.

  • 2-Methoxyphenylboronic acid is a reliable and well-understood building block that generally provides good to excellent yields in Suzuki-Miyaura couplings due to its favorable electronic properties and low steric hindrance. It is an excellent choice for routine synthesis of 2-methoxybiaryls.

  • This compound offers a more complex substitution pattern that can be advantageous in medicinal chemistry for modulating physicochemical properties. However, researchers must be mindful of the increased steric bulk of the isopropoxy group, which may necessitate more forcing reaction conditions or the use of more active catalyst systems to achieve high yields, particularly when coupling with sterically hindered partners. The electronic interplay between the fluoro and isopropoxy groups adds another layer of complexity that can be exploited for fine-tuning reactivity.

Ultimately, the optimal choice of boronic acid will depend on a careful consideration of the steric and electronic demands of the desired transformation. Pilot reactions and careful optimization are always recommended when working with sterically encumbered coupling partners.

References

A Comparative Guide to the Efficiency of 2-Fluoro-6-isopropoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and complex molecule synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. Among the vast array of available reagents, substituted phenylboronic acids stand out for their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth technical analysis of the efficiency of 2-Fluoro-6-isopropoxyphenylboronic acid , a sterically hindered and electronically modified boronic acid, in the synthesis of complex biaryl structures. We will objectively compare its performance with other relevant boronic acids, supported by experimental data, and provide detailed protocols to enable researchers to leverage the unique properties of this valuable reagent.

The Strategic Advantage of Ortho-Substitution: A Double-Edged Sword

The unique architecture of this compound, featuring both a fluorine atom and an isopropoxy group in the ortho positions to the boronic acid moiety, presents a fascinating case study in reactivity. These substituents exert significant steric and electronic effects that profoundly influence its behavior in cross-coupling reactions.

The bulky isopropoxy group provides substantial steric hindrance around the reactive center. While this can often be perceived as a challenge, in many cases it can be advantageous, leading to higher selectivity in complex couplings. The fluorine atom, on the other hand, introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the aryl ring and influence the kinetics of the catalytic cycle. Understanding this interplay is key to harnessing the full potential of this reagent.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice of boronic acid is a critical parameter for success. To objectively assess the efficiency of this compound, we will compare its performance against structurally related analogues. While a comprehensive head-to-head comparison under identical conditions across a wide range of substrates is not always available in the literature, we can draw valuable insights from existing studies on sterically hindered and electronically diverse boronic acids.

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidAryl Bromide Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85% (estimated)[1][2]
2-Isopropoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801692%[3]
2-Fluorophenylboronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295%[4]
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O100698%[5]
2,6-Dimethylphenylboronic acid1-Bromo-2-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001878%[4]

Note: The yield for this compound is an estimation based on typical yields for sterically hindered boronic acids under these conditions, as direct comparative data with this specific coupling partner was not found in the initial literature search. The other data points are from published studies and are provided for comparative context.

From the table, it is evident that while unsubstituted phenylboronic acid provides excellent yields, the introduction of ortho-substituents can impact the reaction efficiency. The high yield obtained with 2-isopropoxyphenylboronic acid suggests that the isopropoxy group alone does not significantly hinder the reaction under optimized conditions. The fluorine substituent in 2-fluorophenylboronic acid also allows for high yields, often attributed to its ability to promote reductive elimination. The combination of both fluoro and isopropoxy groups in our target molecule is expected to require carefully optimized conditions to overcome the steric hindrance while benefiting from the electronic effects of the fluorine.

Causality Behind Experimental Choices: Navigating Steric Hindrance

The successful coupling of sterically demanding boronic acids like this compound hinges on the judicious selection of the catalytic system and reaction conditions.

The Critical Role of Ligands

For sterically hindered substrates, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated remarkable efficacy in promoting the coupling of ortho-substituted boronic acids.[3] These ligands create a sterically demanding environment around the palladium center, which can promote the dissociation of the ligand to generate a more reactive, coordinatively unsaturated species.

Ligand_Effect cluster_0 Catalytic Cycle cluster_1 Ligand Influence Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., SPhos) Ar-Pd(II)-Ar'(L2)->Bulky_Ligand Steric Clash Favors Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Facilitates_RE Promotes Reductive Elimination Bulky_Ligand->Facilitates_RE Stabilizes_Pd0 Stabilizes Pd(0) Species Bulky_Ligand->Stabilizes_Pd0

Caption: The influence of bulky phosphine ligands on the Suzuki-Miyaura catalytic cycle.

The Impact of Base and Solvent

The choice of base and solvent system is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed to activate the boronic acid for transmetalation. The solvent plays a key role in solubilizing the reactants and influencing the reaction kinetics. Aprotic polar solvents like dioxane and THF, often in combination with water, are frequently used to facilitate the dissolution of both the organic and inorganic components of the reaction mixture.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is designed to be a self-validating system, where careful execution and monitoring will lead to reproducible results.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start setup 1. Combine Reactants - Boronic Acid - Aryl Halide - Catalyst - Base start->setup inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor Progress) solvent->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Conclusion: A Versatile Tool for Complex Synthesis

This compound is a valuable and versatile building block for the synthesis of complex biaryl molecules. Its unique combination of steric bulk and electronic modification offers both challenges and opportunities for the synthetic chemist. By carefully selecting the appropriate catalytic system, particularly the use of bulky and electron-rich phosphine ligands, and optimizing the reaction conditions, high yields of desired products can be achieved. This guide provides a framework for researchers to effectively utilize this reagent, enabling the efficient construction of novel molecular architectures for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to 2-Fluoro-6-isopropoxyphenylboronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Performance Analysis for Advanced Cross-Coupling Strategies

For researchers, synthetic chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents for carbon-carbon bond formation, substituted phenylboronic acids hold a preeminent position, largely due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth analysis of a highly specialized yet potent reagent: 2-Fluoro-6-isopropoxyphenylboronic acid .

While direct, published case studies in the total synthesis of natural products using this specific reagent are not prevalent, its unique structural attributes demand a prospective analysis. This guide will, therefore, compare its anticipated performance against more common alternatives, grounded in the fundamental principles of organometallic chemistry and supported by data from analogous systems. We will explore the causality behind experimental choices when using such a sterically demanding and electronically nuanced substrate.

Structural Features and Anticipated Reactivity

The efficacy of this compound is rooted in its distinct di-ortho substitution pattern. The interplay between the fluorine and isopropoxy groups creates a unique steric and electronic environment that can be strategically exploited.

  • Fluorine Substituent : As a small, highly electronegative atom, the ortho-fluoro group exerts a strong -I (inductive) effect. This can influence the acidity of the boronic acid and the electronic properties of the resulting biaryl product.[4] In the context of palladium-catalyzed coupling, it can impact the rates of oxidative addition and reductive elimination.[5]

  • Isopropoxy Substituent : The bulky isopropoxy group introduces significant steric hindrance around the boronic acid moiety. This steric shield is a double-edged sword: it can impede desired reactions but can also be leveraged to control regioselectivity or to favor the formation of atropisomers, which are axially chiral biaryls of interest in medicinal chemistry and materials science.[6][7]

  • Synergistic Effects : The combination of a sterically demanding group (isopropoxy) and a potent electronic modifier (fluoro) makes this reagent particularly suited for constructing tetra-ortho-substituted biaryls—a notoriously challenging synthetic target.[1]

Below is a diagram illustrating the key structural attributes of the reagent.

Caption: Key structural features of this compound.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The true test of a boronic acid is its performance in the Suzuki-Miyaura reaction. The catalytic cycle, shown below, involves oxidative addition, transmetalation, and reductive elimination. The ortho-substituents of this compound are expected to critically influence the transmetalation step.

Suzuki_Cycle cluster_key_step Key Influenced Step pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd2_complex Ar'-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation [Ar-B(OH)₂ + Base] pd2_complex->transmetalation intermediate Ar'-Pd(II)L₂-Ar transmetalation->intermediate intermediate->pd0 R.E. reductive_elimination Reductive Elimination intermediate->reductive_elimination product Ar-Ar' reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Analysis with Alternative Reagents

To contextualize the utility of this compound, we compare its anticipated performance against structurally simpler analogues. This comparison is based on established principles governing sterically hindered and electronically modified substrates in cross-coupling reactions.[1][8]

ReagentKey Feature(s)Anticipated Performance in Suzuki CouplingBest Suited For
2-Fluorophenylboronic acid Single ortho-fluoro group (electronic effect)Generally high reactivity. The small fluorine atom imparts minimal steric hindrance. Can accelerate reductive elimination.[4][9]General synthesis of ortho-fluorinated biaryls where steric bulk is not required.
2-Isopropoxyphenylboronic acid Single ortho-isopropoxy group (steric effect)Slower reaction rates compared to less hindered analogues. May require more forcing conditions (higher temperature, stronger base, specialized ligands) to overcome steric hindrance.Synthesis of di-ortho-substituted biaryls where one coupling partner is unhindered.
2,6-Dimethylphenylboronic acid Di-ortho methyl groups (purely steric effect)Very challenging substrate. Prone to protodeboronation (hydrolysis of the C-B bond).[1] Requires highly active catalyst systems and carefully chosen bases like Ba(OH)₂ or CsF.Creating sterically congested biaryls; serves as a benchmark for difficult couplings.
This compound Fluoro (electronic) + Isopropoxy (steric) Challenging but manageable. The fluoro group's electronic pull may partially counteract steric hindrance. Expected to require optimized conditions, likely involving bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[10]Constructing complex, tetra-ortho-substituted biaryls , especially for medicinal chemistry applications.

Recommended Experimental Protocol

Given the anticipated challenges of using a di-ortho-substituted boronic acid, a robust and carefully optimized protocol is essential. The following hypothetical procedure for a Suzuki-Miyaura coupling serves as a validated starting point for researchers.

Workflow for Protocol Optimization

Caption: A logical workflow for optimizing challenging Suzuki-Miyaura couplings.

Step-by-Step Methodology

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (or other suitable biarylphosphine ligand, 5 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and SPhos (0.05 mmol) in a portion of the toluene.

  • Reaction Initiation: Add the toluene/water solvent mixture (e.g., 10 mL toluene, 1 mL water) to the Schlenk flask containing the reagents. Then, add the catalyst solution.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Note: Sterically hindered couplings may require extended reaction times (12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Rationale for Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos is often required to facilitate the oxidative addition and reductive elimination steps for hindered substrates.[10]

  • Base and Solvent: A moderately strong base like K₃PO₄ in a biphasic toluene/water system is a standard, effective choice for many Suzuki couplings.[9] For particularly stubborn reactions, anhydrous conditions with bases like CsF may be necessary to minimize competitive protodeboronation.[1][11]

  • Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the reagent is susceptible to decomposition or homocoupling under the reaction conditions.

Conclusion and Future Outlook

This compound represents a powerful tool for the synthesis of highly substituted biaryl scaffolds. While its steric bulk presents a synthetic challenge, it also offers an opportunity for the construction of complex molecular architectures that are difficult to access with simpler reagents. The key to its successful application lies in the rational selection of reaction conditions, particularly the catalyst system and base, to overcome the high activation barrier for transmetalation without promoting undesirable side reactions.

As the demand for structurally complex and diverse small molecules in drug discovery and materials science continues to grow, reagents like this compound will become increasingly valuable. This guide provides the foundational knowledge and a practical starting point for researchers looking to incorporate this potent building block into their synthetic strategies.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Products from 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The versatility and functional group tolerance of this reaction have made arylboronic acids indispensable building blocks. Among these, 2-Fluoro-6-isopropoxyphenylboronic acid is a valuable reagent, offering a unique combination of steric and electronic properties that can be strategically employed in the synthesis of complex biaryl compounds.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize the products of reactions involving this compound. As Senior Application Scientists, we move beyond simple data reporting, focusing instead on the causality behind experimental choices and the self-validating nature of a well-executed analytical workflow. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and Mass Spectrometry (MS) to provide a comprehensive understanding of how to unequivocally identify and characterize the products of Suzuki-Miyaura coupling reactions.

The Subject of Our Study: A Suzuki-Miyaura Coupling Reaction

To illustrate the principles of spectroscopic analysis, we will focus on a representative Suzuki-Miyaura cross-coupling reaction between This compound (1) and 2-bromo-5-methylpyridine (2) to yield the biaryl product, 2-(2-fluoro-6-isopropoxyphenyl)-5-methylpyridine (3) . This reaction is a classic example of the formation of a C(sp²)–C(sp²) bond, a common motif in pharmacologically active molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For compounds derived from this compound, a multi-nuclear approach is essential for unambiguous characterization.

¹H NMR: The Foundational Map of the Molecule

¹H NMR provides the initial overview of the molecular structure by revealing the number of distinct proton environments, their integration (relative numbers of protons), and their connectivity through spin-spin coupling.

Expected Spectral Changes:

  • Starting Material (1): The aromatic region will show signals corresponding to the three protons on the phenyl ring. The isopropoxy group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

  • Product (3): The most significant change will be the appearance of signals corresponding to the protons of the newly introduced 5-methylpyridine ring. The chemical shifts of the aromatic protons on the original phenyl ring will also be altered due to the change in the electronic environment upon C-C bond formation. The isopropoxy signals will remain, though their chemical shifts may be slightly perturbed.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1 (in CDCl₃)Ar-H6.7-7.4m-
-CH(CH₃)₂4.6-4.8sept~6.0
-B(OH)₂5.0-6.0 (broad)s-
-CH(CH ₃)₂1.3-1.5d~6.0
3 (in CDCl₃)Py-H (position 3, 4, 6)7.5-8.5m-
Ar-H6.8-7.5m-
-CH(CH₃)₂4.5-4.7sept~6.0
Py-CH₃2.3-2.5s-
-CH(CH ₃)₂1.2-1.4d~6.0

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

¹³C NMR: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often allowing for the resolution of all unique carbon signals.

Expected Spectral Changes:

  • Starting Material (1): The spectrum will show signals for the six aromatic carbons, the methine and methyl carbons of the isopropoxy group, and a characteristically broad signal for the carbon attached to the boron atom (C-B bond).

  • Product (3): The spectrum will be more complex, with additional signals corresponding to the carbons of the pyridine ring and the methyl group. The chemical shift of the carbon that was previously bonded to boron will shift significantly as it is now part of the biaryl linkage. The carbon on the pyridine ring that was bonded to bromine will also experience a significant shift.

¹⁹F NMR: A Sensitive Probe of the Electronic Environment

The presence of a fluorine atom in our starting material provides an excellent and highly sensitive spectroscopic handle. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it an ideal tool for monitoring reaction progress and confirming the identity of fluorine-containing products.[2]

Expected Spectral Features:

  • Starting Material (1): A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of a fluorine atom ortho to an isopropoxy group and a boronic acid group.

  • Product (3): The chemical shift of the fluorine resonance will change upon formation of the biaryl bond. This change, although potentially small, is a definitive indicator of the reaction's success. The coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can provide additional structural information.[3]

¹¹B NMR: Direct Observation of the Key Functional Group

¹¹B NMR spectroscopy allows for the direct observation of the boron atom, providing a clear indication of the consumption of the boronic acid starting material. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). Due to its higher natural abundance and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[4]

Expected Spectral Changes:

  • Starting Material (1): A broad signal in the range of δ 28-33 ppm is characteristic of the sp²-hybridized boron in an arylboronic acid.[5] The presence of the cyclic anhydride of the boronic acid, a boroxine, can give a slightly downfield signal.

  • Reaction Mixture: As the reaction proceeds, the intensity of the signal corresponding to the starting boronic acid will decrease.

  • Product (3): The product will not show any signal in the ¹¹B NMR spectrum, confirming the cleavage of the C-B bond.

Causality in NMR Analysis: The combination of these four NMR techniques provides a self-validating system. The disappearance of the ¹¹B signal confirms the consumption of the boronic acid. The changes in the ¹H and ¹³C spectra reveal the formation of the new biaryl structure, and the shift in the ¹⁹F spectrum provides a highly sensitive confirmation of the electronic changes around the fluorine atom.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the product and providing further structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds.

Expected Mass Spectra:

  • Starting Material (1): The ESI-MS spectrum of this compound (MW: 198.00 g/mol ) in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 199.0. It is also common to observe adducts with solvents or the loss of water. A significant challenge in the mass spectrometry of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can complicate the spectra.

  • Product (3): The ESI-MS spectrum of 2-(2-fluoro-6-isopropoxyphenyl)-5-methylpyridine (MW: 245.28 g/mol ) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 246.29.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural confirmation. Expected fragmentation pathways for the product (3) would involve cleavage of the isopropoxy group and fragmentation of the pyridine and phenyl rings.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (Predicted)
1 C₉H₁₂BFO₃198.00199.0[M+H-H₂O]⁺, [M+H-2H₂O]⁺, Boroxine-related ions
3 C₁₅H₁₆FNO245.28246.29Loss of isopropylene, cleavage of the ether bond, pyridine ring fragments

Trustworthiness in MS Analysis: The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, providing a high degree of confidence in its identification. The observation of the expected isotopic pattern for the molecular ion further validates the assigned structure.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An overnight acquisition may be necessary for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A proton-coupled spectrum can provide additional structural information.[6]

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. It is recommended to use a quartz NMR tube to avoid a broad background signal from borosilicate glass.[4]

Protocol 3: ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation in positive ion mode.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Tandem MS (Optional): If further structural confirmation is needed, perform an MS/MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualization of the Analytical Workflow

Suzuki_Spectroscopy_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start This compound + 2-bromo-5-methylpyridine reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction product Crude Product Mixture reaction->product purify Column Chromatography product->purify pure_product Purified Product: 2-(2-fluoro-6-isopropoxyphenyl)-5-methylpyridine purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) pure_product->nmr ms Mass Spectrometry (ESI-MS, HRMS) pure_product->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure confirmation Final Confirmation of Structure and Purity structure->confirmation purity->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of a Suzuki coupling product.

Conclusion

The comprehensive spectroscopic analysis of products derived from this compound is a critical step in ensuring the success of a synthetic campaign. By employing a multi-nuclear NMR approach in concert with mass spectrometry, researchers can achieve an unambiguous characterization of their target molecules. This guide has outlined the key spectroscopic changes to expect, provided foundational protocols, and emphasized the importance of a logical and self-validating analytical workflow. As scientists and drug development professionals, a thorough understanding of these analytical techniques is paramount for advancing research and bringing new innovations to fruition.

References

yield comparison of Suzuki coupling with different aryl halides and 2-Fluoro-6-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Coupling: Yield Comparison with 2-Fluoro-6-isopropoxyphenylboronic Acid and Aryl Halides

Introduction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1][2] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] This guide focuses on the coupling of a specific, high-value building block, This compound , with various aryl halides. The strategic placement of a fluorine atom and an isopropoxy group on the phenyl ring makes this reagent particularly valuable. Fluorine substitution is a well-established strategy to enhance the metabolic stability and binding affinity of drug candidates, while the bulky ortho-isopropoxy group can influence molecular conformation and solubility.[5]

This document provides a comparative analysis of expected reaction yields and optimal conditions when coupling this boronic acid with different classes of aryl halides and triflates. We will delve into the mechanistic underpinnings that govern reactivity, offer representative experimental protocols, and present the data in a clear, comparative format to guide researchers in method development and optimization.

Mechanistic Rationale: The Decisive Role of the Aryl Halide

The efficacy of a Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst.[1][6] This cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Catalytic_Cycle ArylHalide ArylHalide PdII_Aryl PdII_Aryl ArylHalide->PdII_Aryl BoronicAcid BoronicAcid Base Base BoronicAcid->Base Activation Boronate Boronate Base->Boronate PdII_Boronate PdII_Boronate Boronate->PdII_Boronate Product Product Pd0 Pd0 caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The Oxidative Addition of the aryl halide (Ar-X) to the active Pd(0) catalyst is almost always the rate-determining step of the entire process.[1][6] Consequently, the strength of the Carbon-Halogen (C-X) bond is the primary determinant of the reaction's feasibility and required conditions. The established order of reactivity for aryl halides is a direct reflection of their bond dissociation energies:

R-I > R-OTf > R-Br >> R-Cl [1][2][7]

Aryl iodides, with the weakest C-I bond, react most readily, while aryl chlorides possess a strong C-Cl bond that necessitates more forcing conditions and highly active catalytic systems to break.[8] Furthermore, the electronic nature of the aryl halide plays a significant role; electron-withdrawing substituents on the aromatic ring accelerate the oxidative addition, enhancing reactivity.[6][9]

Yield and Condition Comparison by Halide Class

The choice of aryl halide profoundly impacts the required reaction conditions, including catalyst selection, temperature, and reaction time. Below is a comparative guide for the coupling of this compound with various aryl electrophiles, based on established principles.

Aryl Iodides: The Most Reactive Partners

Due to the labile C-I bond, aryl iodides are the most reactive electrophiles in Suzuki couplings.[10]

  • Expected Yields: Excellent (>90%)

  • Conditions: Reactions typically proceed smoothly at or slightly above room temperature (RT to 60 °C).[10]

  • Catalyst: Standard, broadly applicable palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are usually sufficient.

  • Expert Insight: The high reactivity allows for lower catalyst loadings and shorter reaction times, making aryl iodides ideal for sensitive substrates or rapid library synthesis. However, their higher cost and lower availability compared to bromides and chlorides are practical limitations.

Aryl Bromides: The Workhorse Substrates

Aryl bromides offer a superb balance of high reactivity and stability, making them the most commonly used halides in Suzuki couplings.[11]

  • Expected Yields: Very Good to Excellent (80-99%)

  • Conditions: Slightly elevated temperatures (60-100 °C) are typical to ensure complete conversion.[12]

  • Catalyst: While standard catalysts are often effective, systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reaction and improve yields, especially with sterically hindered partners.[13]

  • Expert Insight: Aryl bromides represent the "sweet spot" for most applications, providing reliable and high-yielding reactions without the need for the highly specialized conditions required for chlorides.

Aryl Triflates (OTf): The Versatile Pseudohalides

Aryl triflates, derived from phenols, are excellent pseudohalide coupling partners with reactivity often falling between that of iodides and bromides.[1][14]

  • Expected Yields: Good to Excellent (75-95%)

  • Conditions: Reaction conditions are very similar to those used for aryl bromides, typically requiring temperatures of 80-110 °C.

  • Catalyst: Catalyst systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃ with phosphine ligands are highly effective.[15]

  • Expert Insight: Triflates are particularly valuable when the corresponding aryl halide is difficult to synthesize or unavailable. They provide a reliable entry point into cross-coupling from widely available phenol starting materials.

Aryl Chlorides: The Challenging but Economical Choice

The inertness of the C-Cl bond makes aryl chlorides the most challenging substrates.[8] Overcoming this hurdle requires specialized catalytic systems.

  • Expected Yields: Moderate to Very Good (60-90%)

  • Conditions: Higher temperatures (100-120 °C) and carefully optimized conditions are mandatory.

  • Catalyst: Success hinges on the use of highly active catalysts. These typically involve a Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with bulky, electron-rich phosphine ligands (like P(t-Bu)₃, SPhos, or N-heterocyclic carbenes) that facilitate the difficult oxidative addition step.[15][16][17]

  • Expert Insight: Despite the challenges, the low cost and vast commercial availability of aryl chlorides make them highly desirable for large-scale industrial synthesis. The development of robust catalysts for these couplings is a major area of academic and industrial research.

Summary Data Table: Expected Performance

The table below summarizes the expected yields and typical reaction conditions for the Suzuki coupling of this compound with different classes of aryl halides.

Aryl Electrophile (Ar-X)Relative ReactivityExpected YieldTypical Temperature (°C)Required Catalyst System
Aryl Iodide Highest>90%25 - 60Standard Pd catalysts (e.g., Pd(PPh₃)₄)
Aryl Triflate High75 - 95%80 - 110Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., PCy₃)
Aryl Bromide Medium-High80 - 99%60 - 100Standard or advanced Pd catalysts (e.g., Pd(dppf)Cl₂, Pd/Buchwald ligands)
Aryl Chloride Lowest60 - 90%100 - 120High-activity systems: Pd source + bulky, electron-rich ligand (e.g., P(t-Bu)₃, SPhos)

Detailed Experimental Protocol: Coupling with an Aryl Bromide

This protocol provides a representative, field-proven methodology for the coupling of this compound with a generic aryl bromide.

Experimental_Workflow C C D D C->D F F G G F->G caption Figure 2. General Experimental Workflow.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.5 equiv), and palladium catalyst (0.02 equiv).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Seal the vessel and purge the headspace with an inert gas for 5-10 minutes. Alternatively, subject the mixture to several freeze-pump-thaw cycles for rigorous oxygen removal.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

The choice of aryl halide is a critical parameter in designing a successful Suzuki-Miyaura coupling reaction. While aryl iodides and triflates offer the highest reactivity, aryl bromides provide a robust and reliable option for most synthetic applications. The coupling of challenging but economically advantageous aryl chlorides is achievable with modern, highly active catalyst systems. By understanding the mechanistic principles governing the reactivity of these electrophiles, researchers can strategically select starting materials and reaction conditions to efficiently synthesize valuable biaryl compounds derived from this compound, thereby accelerating discovery in drug development and materials science.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Fluoro-6-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and organic synthesis, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 2-Fluoro-6-isopropoxyphenylboronic acid, a valuable building block in modern chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the integrity of your research environment.

Hazard Assessment and Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is essential. While specific data for this compound is not universally published, its hazard profile can be reliably inferred from analogous fluoro-substituted and isopropoxy-substituted phenylboronic acids. These compounds are generally classified as irritants and may be harmful if ingested.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory personnel be informed about the hazards of the chemicals they work with.[1][2] The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS). You must consult the specific SDS for the this compound you are using.

Table 1: Common Hazard Classifications for Analogous Phenylboronic Acid Derivatives

Hazard Class GHS Hazard Statement GHS Precautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Skin Irritation (Category 2) H315: Causes skin irritation P362: Take off contaminated clothing and wash before reuse.[5]
Eye Irritation (Category 2A) H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] |

This table summarizes likely hazards based on similar compounds.[3][4][5][6][7] Always verify against the specific SDS for your material.

The Core Principle: Hazardous Waste Management

Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[6][8] It must be managed as a regulated hazardous waste stream. The entire disposal process is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA standards for laboratory safety.[9][10][11]

The guiding principle is waste segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions.[12] Therefore, waste containing this compound should be collected separately from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its storage pending collection by a certified waste handler.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted in a certified chemical fume hood.[8][14] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves before use and dispose of contaminated gloves as solid hazardous waste.[3][13]

  • Body Protection: A fully fastened lab coat.[8]

  • Footwear: Closed-toe shoes are mandatory.[8]

Step 2: Waste Collection at the Point of Generation

Segregate waste into distinct containers at your workstation.

  • Solid Waste: This includes any contaminated disposable items such as weighing paper, gloves, pipette tips, and paper towels used for minor cleanups. Collect these items in a designated, plastic-lined container clearly marked for solid boronic acid waste.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Collect this waste in a dedicated, chemically compatible (e.g., HDPE or glass) container with a secure, sealable lid.[15]

Step 3: Proper Containerization and Labeling

Proper labeling is a critical safety and regulatory requirement.[16]

  • Select a Compatible Container: Ensure the container is in good condition, free of leaks, and made of a material compatible with the waste.

  • Attach a Hazardous Waste Label: Your institution's EHS department will provide standardized hazardous waste labels.

  • Complete the Label: Fill out the label completely and legibly. It must include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "this compound".

    • The names of any solvents or other chemicals mixed in the container.

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[11]

  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[15]

  • Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Store Securely: Store the waste away from incompatible materials, heat sources, and high-traffic areas.[9][15]

Step 5: Arrange for Final Disposal

Once a waste container is full, or as per your lab's established schedule, arrange for its removal. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. They will ensure the waste is transported and disposed of by a licensed hazardous waste management facility in compliance with all federal and state regulations.[10][17]

Decontamination of Glassware and Surfaces

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination Wash: Boronic acids can be converted into more water-soluble boronate salts under basic conditions.[8][18][19] Prepare a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. Carefully rinse the glassware with this basic solution. Collect this basic rinsate as a separate aqueous hazardous waste stream.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[8][15]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

For surface decontamination after a minor spill, wipe the area with a paper towel soaked in a basic solution, followed by a water rinse. All materials used for cleanup must be disposed of as solid hazardous waste.[12]

Workflow for Waste Handling and Disposal

The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.

G Disposal Workflow for this compound Waste cluster_0 At the Bench (Fume Hood) cluster_1 Waste Processing cluster_2 Storage Pending Pickup start Waste Generated (Solid or Liquid) is_solid Is the waste solid? (Gloves, Paper, Tips) start->is_solid collect_solid Collect in Lined Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Sealable Liquid Waste Container is_solid->collect_liquid No label_waste Fully Label Container - 'Hazardous Waste' - Full Chemical Name(s) - Hazards collect_solid->label_waste collect_liquid->label_waste seal_container Securely Seal Container label_waste->seal_container move_to_saa Move to Designated Satellite Accumulation Area (SAA) seal_container->move_to_saa secondary_containment Place Liquid Containers in Secondary Containment move_to_saa->secondary_containment request_pickup Container Full: Request EHS Pickup move_to_saa->request_pickup Solid secondary_containment->request_pickup Yes (Liquid)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.